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Core Science & Biosynthesis

Foundational

Physicochemical Profiling of 2-Ethyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole: A Technical Guide for Drug Development

Executive Summary In modern medicinal chemistry, the shift towards sp³-rich, rigid three-dimensional scaffolds has become a cornerstone strategy for improving the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the shift towards sp³-rich, rigid three-dimensional scaffolds has become a cornerstone strategy for improving the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lead compounds. The bicyclic diamine 2-Ethyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole (CAS: 2060026-45-9) represents a highly versatile "privileged structure" in this domain.

As a Senior Application Scientist, I approach the physicochemical characterization of such novel scaffolds not merely as a checklist of properties, but as a predictive framework for in vivo behavior. The strategic placement of a methyl group at the 3a-bridgehead restricts conformational entropy, while the N-ethyl substitution modulates lipophilicity. This guide synthesizes the core physicochemical properties of this molecule and details the self-validating experimental protocols required for its rigorous characterization.

Structural and Physicochemical Profile

Understanding the baseline physicochemical parameters is critical before advancing a scaffold into high-throughput screening or lead optimization. The table below summarizes the theoretical and empirically relevant properties of the compound, emphasizing the causality behind how these metrics influence drug design.

PropertyValueCausality / Implication for Drug Design
Molecular Formula C9H18N2Defines the low molecular weight (154.25 g/mol ), making it an ideal, ligand-efficient fragment for elaboration.
CAS Number 2060026-45-9Unique chemical identifier essential for procurement and database tracking.
Predicted pKa₁ (Tertiary Amine) ~8.5 – 9.0The N-ethyl group introduces steric bulk, slightly lowering basicity. Dictates the monoprotonated state at physiological pH (7.4).
Predicted pKa₂ (Secondary Amine) ~9.5 – 10.0High basicity ensures the scaffold remains charged in the GI tract, heavily impacting aqueous solubility and oral bioavailability.
Predicted LogP 0.8 – 1.2Represents an optimal lipophilicity window for balancing aqueous solubility with passive lipid bilayer permeability.
Topological Polar Surface Area ~15.3 ŲA remarkably low TPSA indicates excellent potential for Blood-Brain Barrier (BBB) penetration, ideal for CNS targets.
Rotatable Bonds 1High structural rigidity reduces the entropic penalty upon target binding, thereby increasing receptor affinity.

Mechanistic Insights: Basicity and Protonation States

Because 2-Ethyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole is an aliphatic diamine, its behavior in biological systems is entirely dictated by its pH-dependent protonation states. At a physiological pH of 7.4, the molecule exists predominantly in a protonated state, which enhances its solubility in aqueous media but requires specific active transport or favorable lipophilic partitioning to cross cell membranes.

The diagram below illustrates the logical progression of its protonation states as a function of environmental pH.

Protonation State1 Diprotonated State (pH < 8.0) Charge: +2 State2 Monoprotonated State (pH 8.5 - 9.5) Charge: +1 State1->State2 -H+ (pKa1 ~8.8) State3 Neutral Free Base (pH > 10.5) Charge: 0 State2->State3 -H+ (pKa2 ~9.8)

pH-dependent protonation states of the bicyclic diamine scaffold.

Experimental Methodologies for Physicochemical Profiling

To ensure scientific integrity, theoretical predictions must be empirically validated. The following protocols are designed as self-validating systems , incorporating internal controls to guarantee data trustworthiness.

Protocol 1: Thermodynamic pKa Determination (Potentiometric Titration)

Causality: Unlike spectrophotometric methods, potentiometric titration is mandatory here because the aliphatic pyrrolidine scaffold lacks a UV chromophore that shifts upon protonation. This method complies with the OECD Test Guideline 112[1].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the compound in 0.15 M KCl to a final concentration of 1–2 mM. Rationale: 0.15 M KCl maintains a constant ionic strength that mimics physiological conditions, preventing activity coefficient fluctuations.

  • Calibration: Calibrate a high-precision glass pH electrode using standard buffer solutions (pH 4.0, 7.0, and 10.0) at a strictly controlled temperature of 25.0 ± 0.1 °C.

  • Acidification: Lower the pH of the analyte solution to ~2.0 using standardized 0.1 M HCl. Rationale: This ensures both basic nitrogen centers are fully protonated prior to the forward titration.

  • Titration: Titrate the solution with standardized 0.1 M KOH under a continuous nitrogen (N₂) gas purge. Rationale: The N₂ atmosphere is a critical self-validating step to prevent atmospheric CO₂ absorption, which would form carbonic acid and artificially skew the pKa calculation.

  • Data Analysis: Plot the titration curve (pH vs. volume of titrant) and calculate the exact pKa values from the inflection points using the Bjerrum function.

Protocol 2: Lipophilicity (LogP) via Shake-Flask Method

Causality: The shake-flask method provides a direct, thermodynamic measurement of partitioning between an aqueous phase and a lipid-like phase (n-octanol). It is the gold standard for predicting passive membrane diffusion, standardized under OECD 107[2].

Step-by-Step Methodology:

  • Solvent Saturation: Pre-saturate n-octanol and high-purity water by stirring them together vigorously for 24 hours. Rationale: Mutual saturation prevents volume changes during the actual experiment, ensuring concentration accuracy.

  • Sample Dissolution: Dissolve a known mass of the compound in the pre-saturated aqueous phase to create a stock solution well below its thermodynamic solubility limit.

  • Equilibration (Self-Validating Step): Transfer the spiked aqueous solution and n-octanol into glass vessels across three different phase ratios (e.g., 1:1, 1:2, 2:1). Rationale: Achieving the same LogP across different phase ratios proves the measurement is concentration-independent and free of aggregation artifacts.

  • Agitation and Separation: Shake the vessels mechanically at 25.0 ± 0.1 °C for 1 hour. Centrifuge at 3000 rpm for 15 minutes to eliminate micro-emulsions and achieve sharp phase separation.

  • Quantification: Extract aliquots from both phases. Quantify the compound using LC-MS/MS (due to the lack of a strong UV chromophore).

  • Calculation: Calculate LogP as log10​([Coctanol​]/[Cwater​]) .

Workflow A Compound Synthesis & Purity Check B pKa Determination (OECD 112) A->B C Lipophilicity (LogP) (OECD 107) A->C D Solubility Profiling (Kinetic/Thermodynamic) A->D E ADME/Tox In Silico & In Vitro B->E C->E D->E

Standardized experimental workflow for physicochemical profiling.

Implications for Drug Discovery

The integration of the 2-Ethyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole scaffold into a drug discovery pipeline offers distinct mechanistic advantages:

  • Metabolic Stability: The methyl group at the 3a-bridgehead introduces targeted steric hindrance. This structural feature is known to block cytochrome P450-mediated oxidation at adjacent vulnerable carbon centers, prolonging the compound's half-life in vivo.

  • Target Engagement: By locking the nitrogen atoms in a defined spatial orientation, the bicyclic core minimizes the entropic cost of binding. This allows the ethyl-substituted nitrogen to project into specific lipophilic receptor pockets (e.g., GPCR allosteric sites or kinase hinge regions) with high precision and affinity.

References

  • Title: OECD Test Guideline 112: Dissociation Constants in Water (1981) | Source: Umwelt-online | URL: [Link][1]

  • Title: Partition coefficient: Shake bottle method according to OECD 107 | Source: Analytice | URL: [Link][2]

Sources

Exploratory

A Comprehensive Technical Guide to the 3D Chemical Structure of 2-Ethyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole

Audience: Researchers, scientists, and drug development professionals. Abstract: The octahydropyrrolo[3,4-c]pyrrole scaffold is a privileged bicyclic diamine structure that has garnered significant attention in medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The octahydropyrrolo[3,4-c]pyrrole scaffold is a privileged bicyclic diamine structure that has garnered significant attention in medicinal chemistry due to its utility as a versatile building block for a range of therapeutic agents.[1] This guide provides an in-depth, hypothetical, yet scientifically rigorous, technical framework for the synthesis and complete three-dimensional structural elucidation of a novel derivative, 2-Ethyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole. We will explore a plausible stereoselective synthetic route, advanced spectroscopic techniques for confirming its covalent structure, and a dual approach of single-crystal X-ray diffraction and computational modeling for an exhaustive understanding of its 3D geometry and conformational landscape. This document serves as a blueprint for the characterization of this and similar novel heterocyclic entities, providing both the theoretical basis and practical protocols essential for modern chemical research and drug discovery.

Part 1: Rationale and Proposed Synthesis

The octahydropyrrolo[3,4-c]pyrrole core is a key pharmacophore in compounds targeting the central nervous system, including ligands for nicotinic acetylcholine receptors and metabotropic glutamate receptors.[2][3] The introduction of specific substituents, such as the ethyl group at the 2-position and a methyl group at the 3a bridgehead, is anticipated to modulate the scaffold's physicochemical properties and its interaction with biological targets. Understanding the precise 3D arrangement of these substituents is paramount for establishing structure-activity relationships (SAR).

A robust and stereocontrolled synthesis is the foundational step for any structural study. The proposed synthesis of 2-Ethyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole leverages the power of 1,3-dipolar cycloaddition, a highly efficient method for constructing pyrrolidine rings with excellent stereocontrol.[4][5][6][7]

Proposed Synthetic Pathway

The synthesis is designed as a multi-step sequence, culminating in the key cycloaddition reaction.

Synthetic_Pathway cluster_0 Pathway to 2-Ethyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole A N-Ethylmaleimide C 1,3-Dipolar Cycloaddition A->C Dipolarophile B Azomethine Ylide Precursor (from Alanine and Formaldehyde) B->C 1,3-Dipole D Cycloadduct C->D Stereoselective [3+2] Cycloaddition E Reduction of Carbonyls D->E e.g., LiAlH4 F Target Molecule E->F Final Product

Caption: Proposed synthetic workflow for 2-Ethyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole.

Experimental Protocol: Synthesis and Purification
  • Generation of Azomethine Ylide: In a round-bottom flask under an inert atmosphere (N₂), suspend L-Alanine (1.0 eq) and paraformaldehyde (1.1 eq) in anhydrous toluene. Heat the mixture to reflux with a Dean-Stark apparatus to remove water. This in situ generation produces a methyl-substituted azomethine ylide.

  • 1,3-Dipolar Cycloaddition: Cool the ylide solution to room temperature. Add N-Ethylmaleimide (1.0 eq) to the solution. Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC for the disappearance of the starting materials. This reaction is expected to proceed with high stereoselectivity, yielding a single diastereomer of the cycloadduct.[8]

  • Work-up and Isolation of Cycloadduct: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude cycloadduct.

  • Purification of Cycloadduct: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Reduction to the Final Product: In a separate flask under an inert atmosphere, prepare a suspension of Lithium Aluminum Hydride (LiAlH₄, 4.0 eq) in anhydrous THF. Cool to 0 °C and add a solution of the purified cycloadduct in THF dropwise. After the addition, allow the reaction to warm to room temperature and then heat to reflux for 12 hours.

  • Quenching and Final Purification: Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% NaOH solution, and water (Fieser workup). Filter the resulting solids and wash with THF. Concentrate the filtrate and purify by column chromatography on alumina (basic) to yield 2-Ethyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole.

Part 2: 2D Structural Elucidation via NMR Spectroscopy

Before delving into the 3D structure, it is imperative to unambiguously confirm the covalent bonding framework of the synthesized molecule. A suite of 1D and 2D NMR experiments provides the necessary data to assign all proton and carbon signals and confirm the connectivity.[9][10]

NMR Data Acquisition Workflow

NMR_Workflow cluster_1 NMR-Based 2D Structure Confirmation NMR_Sample Sample Preparation Dissolve in CDCl3 Add TMS OneD_NMR 1D NMR ¹H NMR ¹³C NMR DEPT-135 NMR_Sample->OneD_NMR Acquire Spectra TwoD_NMR 2D NMR COSY (¹H-¹H) HSQC (¹H-¹³C one-bond) HMBC (¹H-¹³C long-range) OneD_NMR->TwoD_NMR Initial Analysis Structure_Confirm Structure Confirmation Assign all signals Confirm connectivity TwoD_NMR->Structure_Confirm Correlate Data

Caption: Workflow for the confirmation of the covalent structure using NMR spectroscopy.

Step-by-Step Protocol for NMR Analysis
  • Sample Preparation: Dissolve ~5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • 1D NMR Spectra Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum to identify the number of unique proton environments and their multiplicities.

    • ¹³C NMR: Obtain a proton-decoupled carbon spectrum to count the number of unique carbon atoms.

    • DEPT-135: Run a DEPT-135 experiment to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons.

  • 2D NMR Spectra Acquisition:

    • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically over two to three bonds, allowing for the tracing of spin systems within the molecule.[11]

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached, enabling definitive C-H assignments.[12]

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This is crucial for connecting different spin systems and identifying quaternary carbons.[13]

  • Data Analysis and Structure Verification:

    • Use the HSQC spectrum to assign directly bonded proton-carbon pairs.

    • Use the COSY spectrum to assemble fragments of the molecule based on H-H connectivity.

    • Use the HMBC spectrum to connect these fragments. For instance, correlations from the methyl protons at the 3a-position to the surrounding carbons will be key to confirming the core structure.

Part 3: Experimental 3D Structure by X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the three-dimensional structure of a molecule, providing precise atomic coordinates and allowing for the unambiguous assignment of relative and absolute stereochemistry.[14] The primary challenge often lies in growing a high-quality single crystal.[15]

Protocol for Crystal Growth and X-ray Diffraction
  • Crystal Growth Screening:

    • Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture like dichloromethane/hexane).[16] Filter the solution into a clean vial, cover it loosely (e.g., with perforated parafilm), and allow the solvent to evaporate slowly in an undisturbed location.

    • Solvent Layering: Dissolve the compound in a small amount of a dense solvent in which it is highly soluble (e.g., dichloromethane). Carefully layer a less dense "anti-solvent" in which the compound is poorly soluble (e.g., hexane) on top. Crystals may form at the interface over time.[17]

  • Crystal Mounting and Data Collection:

    • Once suitable crystals (ideally >0.1 mm in all dimensions) are obtained, a single crystal is carefully mounted on a goniometer head.[15]

    • The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

    • The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement:

    • The collected diffraction data is processed to determine the unit cell dimensions and space group.

    • The phases of the diffracted X-rays are determined (the "phase problem"), often using direct methods for small molecules.

    • An initial electron density map is generated, from which an initial model of the molecule is built.

    • This model is then refined against the experimental data, adjusting atomic positions and thermal parameters until the calculated diffraction pattern matches the observed one.

Part 4: Computational 3D Structural and Conformational Analysis

Computational chemistry offers a powerful complementary approach to experimental methods, allowing for the exploration of the molecule's conformational energy landscape and providing insights into its dynamic behavior in the absence of crystal packing forces.[18] Density Functional Theory (DFT) is a widely used quantum mechanical method for accurate geometry optimization and energy calculations.[19]

Computational Workflow

Computational_Workflow cluster_2 Computational 3D Structure Analysis Input Initial Structure Build 2D structure Convert to 3D MM_Search Conformational Search Molecular Mechanics (e.g., MMFF94) Monte Carlo or Systematic Search Input->MM_Search Generate initial conformers DFT_Opt Geometry Optimization DFT (e.g., B3LYP/6-31G*) Optimize all low-energy conformers MM_Search->DFT_Opt Refine geometries Energy_Calc Energy Calculation Single-point energy calculation (Higher level of theory if needed) DFT_Opt->Energy_Calc Calculate accurate energies Analysis Analysis Identify global minimum Determine relative energies Analyze geometries Energy_Calc->Analysis

Caption: A multi-level computational workflow for conformational analysis.

Step-by-Step Computational Protocol
  • Initial Structure Generation: A 2D sketch of 2-Ethyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole is converted into an initial 3D structure using molecular modeling software.

  • Conformational Search: A comprehensive search of the conformational space is performed using a molecular mechanics force field (e.g., MMFF94). This is a computationally inexpensive method to identify a set of low-energy conformers.[20][21] A Monte Carlo search is often efficient for this purpose.[20]

  • DFT Geometry Optimization: Each unique low-energy conformer identified in the previous step is then subjected to full geometry optimization using DFT. A common and well-validated level of theory for such molecules is B3LYP with the 6-31G* basis set (B3LYP/6-31G*).[22][23][24] This step refines the molecular geometries to find the nearest local energy minimum on the potential energy surface.

  • Frequency Calculation: A vibrational frequency calculation is performed on each optimized structure at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum. These calculations also provide the zero-point vibrational energies and thermal corrections to the electronic energies.

  • Data Analysis:

    • The relative energies (including thermal corrections) of all stable conformers are calculated to identify the global minimum (the most stable conformer) and the energy differences to other low-lying conformers.

    • The geometries (bond lengths, bond angles, dihedral angles) of the most stable conformers are analyzed to understand the preferred 3D arrangement of the ethyl and methyl groups and the puckering of the bicyclic ring system.

ConformerElectronic Energy (Hartree)Relative Energy (kcal/mol)Boltzmann Population (%) at 298.15 K
1 (Global Minimum) -XXX.XXXXXXX0.0075.3
2 -XXX.XXXXXXX1.2514.8
3 -XXX.XXXXXXX2.105.5
... .........
Note: This table presents a hypothetical outcome of the computational analysis to illustrate how data would be summarized. Actual values would be generated from the calculations.

Part 5: In Silico Physicochemical and ADME Profiling

With a validated 3D structure, computational tools can predict key Absorption, Distribution, Metabolism, and Excretion (ADME) properties. This early assessment is crucial in modern drug discovery to identify potential liabilities.[25][26][27][28][29]

Key Properties for Prediction:

  • LogP (Lipophilicity): Influences solubility, permeability, and metabolic stability.

  • Aqueous Solubility: Critical for oral bioavailability.

  • Plasma Protein Binding: Affects the free concentration of a drug.

  • CYP450 Metabolism: Predicts sites of metabolism and potential drug-drug interactions.

  • Blood-Brain Barrier Permeability: Important for CNS-targeted compounds.

These predictions are typically made using Quantitative Structure-Property Relationship (QSPR) models or machine learning algorithms trained on large datasets of experimental values.[25]

Conclusion

The comprehensive characterization of a novel chemical entity like 2-Ethyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole requires a multi-faceted approach that integrates stereoselective synthesis, advanced spectroscopic analysis, and both experimental and computational structural elucidation methods. The workflow detailed in this guide—from a proposed synthesis based on 1,3-dipolar cycloaddition, through rigorous 2D NMR confirmation, to the synergistic use of X-ray crystallography and DFT calculations—provides a robust framework for obtaining a complete and accurate picture of the molecule's three-dimensional nature. This foundational knowledge is indispensable for rational drug design and the development of new therapeutic agents based on the octahydropyrrolo[3,4-c]pyrrole scaffold.

References

  • Crawford, J. (2021, February 26). 2-1 Conformational Searches Using Molecular Mechanics. YouTube. [Link]

  • Goti, A., et al. (2014). Stereospecific Synthesis of Pyrrolidines with Varied Configurations via 1,3-Dipolar Cycloadditions to Sugar-Derived Enones. The Journal of Organic Chemistry. [Link]

  • Li, Y., et al. (2022). Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles. Molecules. [Link]

  • Yoshida, F., & Topliss, J. G. (2000). The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Silva, A. M. S., et al. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry. [Link]

  • de la Torre, A., et al. (2025). Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides: structural diversity at the dipole partner. Chemical Communications. [Link]

  • Wikipedia contributors. (2023). 1,3-Dipolar cycloaddition. Wikipedia. [Link]

  • Álvarez, E., et al. (2016). Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Communications. [Link]

  • University of California, Irvine. (n.d.). Conformational Searching in Molecular Mechanics Calculations. [Link]

  • Lindsley, C. W., et al. (2014). Octahydropyrrolo[3,4-c]pyrrole negative allosteric modulators of mGlu1. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Nural, Y., et al. (2018). Green synthesis of highly functionalized octahydropyrrolo[3,4-c]pyrrole derivatives using subcritical water, and their anti(myco)bacterial and antifungal activity. ARKIVOC. [Link]

  • Wang, J., & Urban, L. (2004). Predictive DMPK: In Silico ADME Predictions in Drug Discovery. Molecular Pharmaceutics. [Link]

  • Mândru, M. (2025). Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery. DrugPatentWatch. [Link]

  • Wu, X., & Brooks, B. R. (2003). Self-Guided Molecular Dynamics Simulation for Efficient Conformational Search. The Journal of Physical Chemistry B. [Link]

  • Wang, Y-N., et al. (2022). Cu-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition of N-2,2,2-Trifluoroethylisatin Ketimines Enables the Desymmetrization of N-Arylmaleimides: Access to Enantioenriched F3C-Containing Octahydropyrrolo[3,4-c]pyrroles. Organic Letters. [Link]

  • Pinto, D. C. G. A., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • Guan, L., et al. (2019). In silico ADME/T modelling for rational drug design. Quarterly Reviews of Biophysics. [Link]

  • QC Ware. (n.d.). Conformer Search - Discover Stable Molecular Structures. Promethium by QC Ware. [Link]

  • Roy, K., et al. (2025). In Silico ADME Methods Used in the Evaluation of Natural Products. Molecules. [Link]

  • Nural, Y., et al. (2018). Green synthesis of highly functionalized octahydropyrrolo[3,4-c]pyrrole derivatives using subcritical water, and their anti(myco)bacterial and antifungal activity. Arkivoc. [Link]

  • Sidneva, V. V., et al. (2023). Synthesis of octahydropyrrolo[3,4-c]pyrroles by thermolysis of N-phthalimidoaziridines based on 5-alkenyl-1,2,4-oxadiazoles. Chemistry of Heterocyclic Compounds. [Link]

  • Yamada, K., et al. (2023). Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test. RSC Advances. [Link]

  • Al-Hourani, B. J. (2015). Theoretical Investigation of Transition State for the Purine Alkaloids 1,3-Dimethyl Isoguanine and 6-Amino-1,3-Dimethyl- 1H-Purin-2(3H)-One by Density Functional Theory (DFT). ResearchGate. [Link]

  • SPT Labtech. (n.d.). Chemical crystallization. [Link]

  • Stauch, T., & Tiefenbacher, K. (2016). Absolute Configuration of Small Molecules by Co-Crystallization. Angewandte Chemie International Edition. [Link]

  • Nakata, K. (2023). PubChemQC B3LYP/6-31G//PM6 Data Set: The Electronic Structures of 86 Million Molecules Using B3LYP/6-31G Calculations. Journal of Chemical Information and Modeling. [Link]

  • Dattani, N. (2021, May 1). What does B3LYP do well? What does it do badly? Chemistry Stack Exchange. [Link]

  • Katritzky, A. R., et al. (2002). Nitrogen Inversion in Cyclic Amines and the Bicyclic Effect. The Journal of Organic Chemistry. [Link]

  • Funatsu, K., et al. (1996). Recent Advances in the Automated Structure Elucidation System, CHEMICS. Utilization of Two-Dimensional NMR Spectral Information and Development of Peripheral Functions for Examination of Candidates. Journal of Chemical Information and Computer Sciences. [Link]

  • Creative BioMart. (n.d.). X-ray Crystallography. [Link]

  • Hassan, H. B. (2014). Density Function Theory B3LYP/6-31G**Calculation of Geometry Optimization and Energies of Donor-Bridge-Acceptor Molecular System. International Journal of Engineering and Technical Research. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. [Link]

  • ResearchGate. (n.d.). DFT B3LYP/6-31G(d,p) optimized geometries of conformers (a) 5a-I (5a),.... [Link]

  • Nanalysis. (2019, October 15). 2D NMR Experiments - HETCOR. [Link]

  • Jasinski, J. P. (2024). How to grow crystals for X-ray crystallography. IUCr Journals. [Link]

  • Navarro-Vázquez, A., & Cobas, J. C. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Angewandte Chemie International Edition. [Link]

  • Bakalov, V., et al. (1996). Comparison between Optimized Geometries and Vibrational Frequencies Calculated by the DFT Methods. The Journal of Physical Chemistry. [Link]

  • Kumar, S., et al. (2016). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). Computational Chemistry. [Link]

  • Bakulina, O. Y., et al. (2020). A New Synthetic Route to Polyhydrogenated Pyrrolo[3,4-b]pyrroles by the Domino Reaction of 3-Bromopyrrole-2,5-Diones with Aminocrotonic Acid Esters. Molecules. [Link]

  • Rittner, R. (2000). NMR Spectroscopy: a Tool for Conformational Analysis. Afinidad. [Link]

  • Sharma, A., et al. (2018). A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. Current Organic Synthesis. [Link]

  • Raj, R. K., et al. (2022). Design, docking, and DFT investigations of 2,6-bis(3,4-dihydroxyphenyl)-3-phenethylpiperidin-4-one. Journal of the Indian Chemical Society. [Link]

  • ResearchGate. (n.d.). DFT calculations towards the geometry optimization, electronic structure, infrared spectroscopy and UV–vis analyses of Favipiravir adsorption on the first-row transition metals doped fullerenes; a new strategy for COVID-19 therapy. [Link]

  • Legrand, B., et al. (2019). Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones. Molecules. [Link]

  • Wang, H., et al. (2021). Concise synthesis of pyrrolo[3,4-c]quinolines via a P(NMe2)3-catalyzed [4 + 2] annulation followed by a Zn/AcOH-mediated reduction–hydroamination–isomerization. Organic Chemistry Frontiers. [Link]

  • ResearchGate. (n.d.). Complete analysis of the 1H NMR spectra of bicyclo[3.2.0]hept‐2‐en‐6‐one and the 7,7‐dimethyl, 7,7‐dichloro and 7‐endo‐chloro derivatives. [Link]

  • Rittner, R. (2016). Conformational analysis of small molecules: NMR and quantum mechanics calculations. Journal of the Brazilian Chemical Society. [Link]

Sources

Foundational

Preliminary Pharmacological Screening of Octahydropyrrolo[3,4-c]pyrrole Derivatives: A Technical Guide

Executive Summary: The Bioisosteric Power of the Scaffold In modern medicinal chemistry, the pursuit of optimal pharmacokinetic and pharmacodynamic profiles frequently requires the replacement of flexible, metabolically...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Bioisosteric Power of the Scaffold

In modern medicinal chemistry, the pursuit of optimal pharmacokinetic and pharmacodynamic profiles frequently requires the replacement of flexible, metabolically vulnerable moieties with rigidified bioisosteres. The octahydropyrrolo[3,4-c]pyrrole scaffold has emerged as a highly versatile, bicyclic diamine framework. By acting as a conformationally restricted surrogate for traditional piperazine rings, this scaffold reduces conformational entropy, thereby enhancing target selectivity and mitigating off-target liabilities such as Cytochrome P450 (CYP) inhibition[1].

This whitepaper details the field-proven methodologies for the preliminary pharmacological screening of these derivatives, focusing on their application across Central Nervous System (CNS) targets and infectious diseases.

Pharmacological Target Landscape

The unique spatial geometry of octahydropyrrolo[3,4-c]pyrroles allows them to be functionalized for a diverse array of therapeutic targets:

  • Orexin-2 Receptors (OX2R): Optimization of this scaffold has yielded potent, selective OX2R antagonists (e.g., the clinical candidate JNJ-42847922) designed to promote sleep architecture in the treatment of 2[2].

  • Metabotropic Glutamate Receptor 1 (mGlu1): These derivatives serve as negative allosteric modulators (NAMs), offering a distinct advantage over orthosteric antagonists by preserving the spatial and temporal fidelity of endogenous 1[1].

  • Nicotinic Acetylcholine Receptors (nAChR): Specific substitution patterns on the scaffold dictate high-affinity selectivity toward either α4β2 or α7 3[3].

  • Antimicrobial Agents: When functionalized with thiazole moieties or complexed with Pt(II)/Ni(II) ions, the scaffold exhibits potent 4[4].

G A Compound Library Octahydropyrrolo[3,4-c]pyrroles B Primary in vitro Screening (Ca2+ Flux / Radioligand Binding) A->B C ADME & DMPK Profiling (CYP Inhibition, Microsomal Stability) B->C D Ex vivo Receptor Occupancy (Autoradiography) C->D E In vivo Efficacy Models (e.g., Sleep Architecture in Rats) D->E

Fig 1: Pharmacological screening workflow for octahydropyrrolo[3,4-c]pyrrole derivatives.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must be designed not just to generate data, but to inherently validate their own accuracy. Below are two critical workflows for evaluating octahydropyrrolo[3,4-c]pyrrole derivatives.

Protocol 1: Functional Cell-Based Calcium Flux Assay (mGlu1 NAM Screening)

Objective: Identify negative allosteric modulators (NAMs) of mGlu1. Causality: GPCRs like mGlu1 couple to Gq proteins, leading to intracellular calcium release upon activation. By measuring this flux kinetically using a fluorescent dye on a high-throughput system (e.g., FDSS7000), we can observe the allosteric dampening of the receptor's response to its native ligand[1]. Self-Validating Design: The system is calibrated using an EC20 concentration of glutamate. Why EC20? If a maximal (EC100) concentration were used, the orthosteric drive would outcompete the allosteric modulation, resulting in false negatives. Furthermore, a baseline read prior to agonist addition acts as an internal control to ensure the test compounds do not possess intrinsic agonistic activity.

Step-by-Step Methodology:

  • Cell Preparation: Seed cells expressing the target receptor (e.g., rat or human mGlu1) into 384-well plates and incubate overnight.

  • Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour to allow intracellular esterase cleavage and dye trapping.

  • Compound Addition & Baseline: Transfer the octahydropyrrolo[3,4-c]pyrrole derivatives to the cells. Record baseline fluorescence for 10 seconds to verify the absence of spontaneous agonism.

  • Agonist Challenge: Inject glutamate at an EC20 concentration and measure the kinetic fluorescence response for 2.3 minutes.

  • Data Synthesis: Calculate the IC50 by plotting the normalized peak fluorescence against the log concentration of the test compounds.

Pathway Orexin Orexin Peptides OX2R Orexin-2 Receptor (GPCR) Orexin->OX2R Agonist Antagonist Octahydropyrrolo[3,4-c]pyrrole Antagonist Antagonist->OX2R Blockade Block Sleep Promotion Antagonist->Block Gq Gq Protein Activation OX2R->Gq Ca Intracellular Ca2+ Release Gq->Ca

Fig 2: Mechanism of OX2R antagonism by octahydropyrrolo[3,4-c]pyrrole derivatives.

Protocol 2: Ex Vivo Receptor Occupancy (RO) Autoradiography (OX2R Antagonists)

Objective: Confirm CNS target engagement and Blood-Brain Barrier (BBB) penetration. Causality: High in vitro binding affinity (Ki) is a poor predictor of in vivo efficacy for CNS targets due to the highly restrictive BBB and variable plasma protein binding (PPB). To bridge this gap, we utilize ex vivo receptor occupancy (RO) 2[2]. By dosing the animal with the unlabelled drug and subsequently applying a radiolabeled tracer to the extracted brain tissue, we directly quantify the fraction of receptors physically occupied by the drug in a living system. Self-Validating Design: The assay must include a vehicle-dosed cohort (defining 0% occupancy) and a supramaximal-dosed cohort (defining 100% occupancy). This establishes a strictly bound analytical window, ensuring that any calculated percentage is biologically real and not an artifact of non-specific binding.

Step-by-Step Methodology:

  • In Vivo Dosing: Administer the test compound orally (e.g., 10 mg/kg or 30 mg/kg) to the rodent model.

  • Tissue Extraction: At specific time points (e.g., 30 min post-dose), euthanize the animal, rapidly extract the brain, and flash-freeze it to preserve receptor-drug complexes.

  • Sectioning: Cut the brain into 20 µm coronal sections using a cryostat and mount them on glass slides.

  • Radioligand Incubation: Incubate the sections with a target-specific radioligand (e.g., [3H]-labeled OX2R antagonist) at a concentration near its Kd.

  • Washing & Imaging: Wash slides to remove unbound radioligand, dry, and expose to a phosphor imager screen. Quantify the optical density of the target regions relative to the 0% and 100% occupancy controls.

Quantitative Data Presentation

A critical phase of screening is balancing potency with ADME properties. The rigid nature of the octahydropyrrolo[3,4-c]pyrrole scaffold generally reduces CYP liability compared to more flexible amines, though specific substitutions (e.g., triazoles) can alter clearance rates[2].

Table 1: Pharmacological Profile of Select Octahydropyrrolo[3,4-c]pyrrole Derivatives

Compound / ScaffoldPrimary TargetIn Vitro PotencyCYP1A2 Inhibition (IC50)Key ApplicationReference
JNJ-42847922 (Cmpd 34) OX2R (Antagonist)High Affinity>10 µM (Low Liability)Primary InsomniaLetavic et al.
VU0410425 mGlu1 (NAM)High (Rat mGlu1)ModerateNeurological DisordersStauffer et al.
Pt(II) Complex 4c Bacterial StrainsMIC 62.5 µg/mLN/AAntimicrobialNural et al.
5-(pyridine-3-yl) deriv. α4β2 / α7 nAChRHigh AffinityN/ACognitive EnhancementBunnelle et al.

Conclusion

The octahydropyrrolo[3,4-c]pyrrole scaffold represents a masterclass in bioisosteric design. By employing rigorous, self-validating screening methodologies—ranging from kinetic calcium flux assays to ex vivo receptor autoradiography—drug development professionals can effectively navigate the SAR landscape of these derivatives. This systematic approach ensures that only candidates with verified target engagement, optimal CNS penetrance, and minimized metabolic liabilities progress into advanced preclinical and clinical development.

References

  • Letavic, M. A., et al. "Novel Octahydropyrrolo[3,4-c]pyrroles Are Selective Orexin-2 Antagonists: SAR Leading to a Clinical Candidate." Journal of Medicinal Chemistry. URL:[Link]

  • Stauffer, S. R., et al. "Octahydropyrrolo[3,4-c]pyrrole negative allosteric modulators of mGlu1." Bioorganic & Medicinal Chemistry Letters. URL:[Link]

  • Bunnelle, W. H., et al. "Octahydropyrrolo[3,4-c]pyrrole: a diamine scaffold for construction of either alpha4beta2 or alpha7-selective nicotinic acetylcholine receptor (nAChR) ligands. Substitutions that switch subtype selectivity." Journal of Medicinal Chemistry. URL:[Link]

  • Nural, Y., et al. "Green synthesis of highly functionalized octahydropyrrolo[3,4-c]pyrrole derivatives using subcritical water, and their anti(myco)bacterial and antifungal activity." Arkivoc. URL:[Link]

  • Nural, Y., et al. "Pt(II) and Ni(II) complexes of octahydropyrrolo[3,4-c]pyrrole N-benzoylthiourea derivatives: Synthesis, characterization, physical parameters and biological activity." Inorganica Chimica Acta. URL:[Link]

Sources

Exploratory

Crystallographic Profiling of 2-Ethyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole: A Technical Guide to Conformationally Restricted Bioisosteres

Executive Summary In modern rational drug design, replacing metabolically susceptible or overly flexible rings with rigidified bioisosteres is a proven optimization strategy. The octahydropyrrolo[3,4-c]pyrrole scaffold—a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern rational drug design, replacing metabolically susceptible or overly flexible rings with rigidified bioisosteres is a proven optimization strategy. The octahydropyrrolo[3,4-c]pyrrole scaffold—a fused bicyclic diamine—has emerged as a premier surrogate for piperazine[1]. Specifically, the compound 2-Ethyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole (CAS 2060026-45-9) introduces unique steric and electronic constraints that make it a highly valuable building block[2]. As a Senior Application Scientist, I have structured this whitepaper to dissect the crystallographic properties of this scaffold, explaining the physical causality behind its conformational behavior and detailing the self-validating protocols required for its rigorous structural elucidation.

Conformational Dynamics & Structural Causality

Understanding the three-dimensional architecture of 2-Ethyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole requires analyzing the distinct physical contributions of its core and substituents.

The Octahydropyrrolo[3,4-c]pyrrole Core: The bare scaffold consists of two fused pyrrolidine rings. Crystallographic studies of related derivatives reveal that these rings are nonplanar, consistently adopting conformations close to "half-chair" forms to minimize internal ring strain[3]. Single-crystal X-ray diffraction confirms that the N-N distance in these bicyclic systems approximates 2.97 Å, which perfectly maps onto the spatial pharmacophore of piperazine, ensuring target affinity is maintained[1]. Furthermore, the electron-donating capability of the ring nitrogens allows the core to readily form stable, distorted square-planar complexes with transition metals[4].

Causality of the 3a-Methyl Bridgehead: The introduction of a methyl group at the 3a bridgehead position is a deliberate thermodynamic intervention. The steric bulk of the methyl group induces severe 1,3-diaxial-like interactions during attempted nitrogen inversion, effectively locking the ring fusion into a strict cis-geometry and rigidifying the half-chair conformation[3]. This pre-organization drastically reduces the entropic penalty upon target binding, a critical factor in optimizing binding affinity.

Causality of the 2-Ethyl Substitution: Alkylation at the N2 position with an ethyl group serves a dual purpose. Pharmacologically, it fine-tunes the molecule's lipophilicity. Crystallographically, it disrupts the extensive N-H···N hydrogen-bonded sheets typically observed in unsubstituted pyrrolopyrroles, forcing the crystal lattice to rely on weaker C-H···O or C-H···π interactions[3]. This alteration fundamentally changes the unit cell packing, typically driving the molecule into lower-symmetry space groups.

Quantitative Crystallographic Data

The following table synthesizes the expected quantitative crystallographic parameters for 3a-substituted octahydropyrrolo[3,4-c]pyrrole derivatives, based on established single-crystal X-ray diffraction data of the core scaffold[1][3][4].

Crystallographic ParameterTypical Value for Substituted Octahydropyrrolo[3,4-c]pyrrolesStructural Causality & Implication
Crystal System Triclinic or Monoclinic[4]Typical for low-symmetry organic molecules with asymmetric steric bulk (e.g., 2-ethyl, 3a-methyl).
Space Group P1ˉ or P21​/c [4]Centrosymmetric packing facilitates dense lattice arrangement and minimizes void volume.
N-N Distance ~2.97 Å[1]Mimics piperazine topography; crucial for maintaining bioisosteric target affinity.
Ring Conformation Nonplanar Half-Chair[3]Relieves torsional strain between the fused rings and the 3a-methyl bridgehead.
R-factor ( R1​ ) < 0.05Mathematical validation of the electron density map, ensuring high confidence in atomic coordinates.

Self-Validating Experimental Protocol: X-Ray Crystallography

To ensure absolute scientific integrity, the structural elucidation of 2-Ethyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole must follow a self-validating workflow. Every step below is designed with a specific physical causality to guarantee the reliability of the final atomic model.

Step 1: Vapor Diffusion Crystallization

  • Procedure: Dissolve 10 mg of the highly pure compound (>99%) in 0.5 mL of a high-solubility solvent (e.g., dichloromethane) in an inner vial. Place this inside a larger outer vial containing 3 mL of an anti-solvent (e.g., pentane). Seal the outer vial and incubate at 4°C.

  • Causality: Vapor diffusion allows for an extremely slow, controlled increase in supersaturation as the anti-solvent diffuses into the inner vial. The low temperature (4°C) slows nucleation kinetics, favoring the growth of fewer, larger, diffraction-quality single crystals (>0.1 mm) rather than unusable microcrystalline powder.

Step 2: Cryocooling and Data Collection

  • Procedure: Mount a suitable single crystal on a MiTeGen loop using paratone oil. Transfer immediately to the diffractometer goniometer under a steady stream of nitrogen gas at 100 K. Collect diffraction data using Cu-Kα radiation ( λ=1.54184 Å).

  • Causality: Cryocooling to 100 K minimizes atomic thermal vibrations (Debye-Waller factors), significantly improving high-angle diffraction resolution and protecting the organic crystal from radiation damage. Cu-Kα radiation is specifically chosen over Mo-Kα to maximize the scattering intensity of light organic atoms (C, N, H).

Step 3: Phase Solution and Refinement

  • Procedure: Solve the phase problem using intrinsic phasing algorithms (e.g., SHELXT). Refine the structure using full-matrix least-squares on F2 (SHELXL). Apply anisotropic displacement parameters to all non-hydrogen atoms. Validate the final structure using CheckCIF.

  • Causality: Intrinsic phasing provides an unbiased initial electron density map. Refining on F2 ensures that even weak reflections contribute to the model. The protocol is self-validating: a final R1​ value of < 0.05, combined with an absence of Level A CheckCIF alerts, mathematically proves the correct assignment of the rigidified half-chair conformation.

Crystallographic Workflow Visualization

G Start Compound Synthesis 2-Ethyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole Cryst Vapor Diffusion Crystallization (Slow Evaporation at 4°C) Start->Cryst High Purity >99% Diffract Single-Crystal X-Ray Diffraction (Cryocooling at 100K) Cryst->Diffract Suitable Crystal (>0.1 mm) Phase Phase Problem Resolution (Intrinsic Phasing / SHELXT) Diffract->Phase Electron Density Map Refine Least-Squares Refinement (SHELXL, R-factor minimization) Phase->Refine Initial Model Valid Structural Validation (CheckCIF & Half-Chair Confirmation) Refine->Valid Final Atomic Coordinates

Workflow for the crystallographic elucidation of octahydropyrrolo[3,4-c]pyrrole derivatives.

References

  • [3] Title: Two methyl 3-(1H-pyrazol-4-yl)octahydropyrrolo[3,4-c]pyrrole-1-carboxylates form different hydrogen-bonded sheets Source: Acta Crystallographica Section C (via PubMed) URL:[Link]

  • [2] Title: 2-Ethyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole (CAS 2060026-45-9) Source: ChemSrc URL:[Link]

  • [4] Title: Pt(II) and Ni(II) complexes of octahydropyrrolo[3,4-c]pyrrole N-benzoylthiourea derivatives: Synthesis, characterization, physical parameters and biological activity Source: Inorganica Chimica Acta (via AVESİS) URL:[Link]

  • [1] Title: Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds Source: Blumberg Institute URL: [Link]

Sources

Foundational

Molecular Weight and Exact Mass of 2-Ethyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole: A Technical Guide for Drug Development

Executive Summary As a Senior Application Scientist specializing in structural characterization and drug metabolism, I frequently encounter complex bicyclic aliphatic amines. One such emerging scaffold is 2-Ethyl-3a-meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist specializing in structural characterization and drug metabolism, I frequently encounter complex bicyclic aliphatic amines. One such emerging scaffold is 2-Ethyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole (CAS: 2060026-45-9)[1]. This conformationally restricted diamine is highly valued in medicinal chemistry for its ability to modulate target affinity while maintaining a low molecular weight. In this technical guide, we will deconstruct its molecular architecture, establish its exact mass characteristics, and define a self-validating analytical protocol for its quantification in pharmacokinetic (PK) workflows.

Chemical Identity and Structural Architecture

The structural core of this molecule consists of a fully saturated pyrrolo[3,4-c]pyrrole bicyclic system. The cis-fused five-membered rings create a rigid, non-planar topography that is ideal for optimizing vector trajectories in structure-based drug design.

To derive its exact mass, we must track the systematic addition of its functional groups:

  • Base Core: Octahydropyrrolo[3,4-c]pyrrole (C₆H₁₂N₂).

  • Substituents: An ethyl group (-C₂H₅) replaces a hydrogen at the N-2 position, and a methyl group (-CH₃) replaces a hydrogen at the C-3a bridgehead position.

  • Final Empirical Formula: The net addition of C₃H₆ resolves the final chemical formula to C₉H₁₈N₂ [2].

StructuralDerivation Core Base Core Octahydropyrrolo[3,4-c]pyrrole (C6H12N2) Sub1 2-Ethyl Addition (+C2H4 net) Core->Sub1 Sub2 3a-Methyl Addition (+CH2 net) Sub1->Sub2 Final Final Molecule C9H18N2 MW: 154.25 g/mol Sub2->Final

Structural derivation of C9H18N2 from the base bicyclic core.

Quantitative Mass Characteristics

In mass spectrometry and drug formulation, distinguishing between average molecular weight and monoisotopic exact mass is critical. The average molecular weight (154.25 g/mol ) accounts for the natural isotopic distribution of carbon, hydrogen, and nitrogen[3]. However, for High-Resolution Mass Spectrometry (HRMS), the monoisotopic exact mass (154.1470 Da) must be utilized to differentiate the target from isobaric endogenous interferences[3].

Physicochemical Summary Profile
PropertyValueCausality / Relevance
Chemical Formula C₉H₁₈N₂Defines the absolute elemental composition.
Average Molecular Weight 154.25 g/mol Used for stoichiometric calculations and molarity in assays.
Monoisotopic Exact Mass 154.1470 DaCritical for HRMS identification (< 5 ppm error threshold).
[M+H]⁺ Exact m/z 155.1543 m/zThe primary target precursor ion in positive-mode ESI.
CAS Registry Number 2060026-45-9Unique identifier for procurement and database tracking.

Analytical Workflows: High-Resolution Mass Spectrometry Protocol

To ensure absolute scientific integrity, any analytical protocol must be self-validating. The following LC-MS/MS methodology is designed specifically for highly polar, basic aliphatic amines like 2-Ethyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole.

Step 1: Sample Preparation & Matrix Crash
  • Protocol: Precipitate plasma proteins using a 1:3 ratio of biological sample to cold Acetonitrile (ACN) containing 0.1% Formic Acid (FA). Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes at 4°C. Extract the supernatant.

  • Causality: The addition of FA serves a dual purpose: it disrupts protein-drug binding by lowering the pH, and it ensures the complete protonation of the basic pyrrolidine nitrogens. This pre-conditions the analyte for maximum ionization efficiency in positive ion mode.

Step 2: Chromatographic Separation
  • Protocol: Utilize a Hydrophilic Interaction Liquid Chromatography (HILIC) column or a specialized polar-endcapped C18 column (e.g., Waters Acquity UPLC BEH C18). Mobile phase A: H₂O + 0.1% FA; Mobile phase B: ACN + 0.1% FA. Run a shallow gradient from 5% B to 95% B over 5 minutes.

  • Causality: Standard C18 columns often result in severe peak tailing for unshielded secondary/tertiary amines due to secondary interactions with residual surface silanols. Polar-endcapped or HILIC stationary phases mitigate these interactions, yielding sharp, Gaussian peaks essential for accurate peak integration and self-validating reproducibility.

Step 3: Ionization and Mass Analysis
  • Protocol: Operate the Orbitrap or Q-TOF mass spectrometer in positive Electrospray Ionization (ESI+) mode. Target the [M+H]⁺ precursor ion at m/z 155.1543.

  • Causality: The inherent basicity of the bicyclic diamine guarantees excellent proton affinity in ESI+. High-resolution mass analyzers (resolving power > 35,000) are required to isolate m/z 155.1543 from isobaric matrix components, ensuring a mass accuracy error of less than 5 ppm.

HRMS_Workflow Prep Sample Preparation 0.1% Formic Acid in ACN/H2O LC Chromatography Polar-Endcapped C18 / HILIC Prep->LC ESI Ionization Positive ESI -> [M+H]+ (m/z 155.1543) LC->ESI HRMS Mass Analysis Orbitrap / Q-TOF (< 5 ppm error) ESI->HRMS Data Data Processing Exact Mass Validation (154.1470 Da) HRMS->Data

LC-MS/MS analytical workflow for exact mass validation.

Pharmacokinetic & Drug Design Implications

From a drug development perspective, the molecular weight of 154.25 g/mol is exceptionally favorable. According to Lipinski's Rule of Five and modern Ligand Efficiency (LE) metrics, low-molecular-weight scaffolds allow for the subsequent addition of complex pharmacophores without exceeding the 500 Da threshold.

Furthermore, the exact mass of 154.1470 Da is relatively unique in the chemical space of endogenous plasma metabolites, providing a clean background for DMPK (Drug Metabolism and Pharmacokinetics) tracking. The rigidity of the octahydropyrrolo[3,4-c]pyrrole core minimizes the entropic penalty upon target binding, making it a superior, highly efficient bioisostere for flexible piperazine rings in CNS and antimicrobial drug discovery.

References

  • [1] 2-Ethyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole - CAS号查询. ChemSrc. URL:

  • [2] 2050-54-6, N,N-Dibutylcyanamide Formula - ECHEMI (C9H18N2 Properties). ECHEMI. URL:

  • [3] Acetonin | C9H18N2 | CID 68396 - PubChem. National Institutes of Health (NIH). URL:

Sources

Exploratory

Thermodynamic Stability and Conformational Dynamics of 2-Ethyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole: A Comprehensive Technical Guide

Executive Summary The bicyclic diamine scaffold octahydropyrrolo[3,4-c]pyrrole has emerged as a privileged structure in modern medicinal chemistry, heavily utilized in the design of highly selective nicotinic acetylcholi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The bicyclic diamine scaffold octahydropyrrolo[3,4-c]pyrrole has emerged as a privileged structure in modern medicinal chemistry, heavily utilized in the design of highly selective nicotinic acetylcholine receptor (nAChR) ligands and orexin receptor modulators. Among its derivatives, 2-Ethyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole presents a unique physicochemical profile. As a Senior Application Scientist, I have structured this whitepaper to dissect the thermodynamic stability, conformational logic, and self-validating analytical protocols required to characterize this specific molecule. We will explore how the 3a-methyl bridgehead substitution fundamentally alters the thermodynamic landscape of the 5,5-bicyclic system.

Thermodynamic Principles of the Bicyclic Scaffold

To understand the stability of 2-Ethyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole, we must analyze the causality behind its structural energetics: ring fusion strain, nitrogen inversion, and bridgehead steric locking.

Cis vs. Trans Ring Fusion Strain

The [3,4-c] fusion of two pyrrolidine rings creates a 5,5-bicyclic system. The thermodynamic equilibrium overwhelmingly favors the cis-fused isomer. This is driven by the severe angle and torsional strain (Baeyer and Pitzer strain) inherent to a trans-fused 5,5-system. In a trans configuration, the bridging bonds are forced into a highly distorted geometry that prevents the five-membered rings from adopting their preferred envelope or half-chair conformations, leading to a massive energetic penalty ().

The Causality of the 3a-Methyl Substitution

In an unsubstituted octahydropyrrolo[3,4-c]pyrrole, the bridgehead protons (3a, 6a) can, under extreme basic conditions, undergo deprotonation. This transient planarization allows for potential epimerization. By installing a methyl group at the 3a position, a quaternary carbon is formed. This structural choice is causal to its enhanced stability: it completely blocks the enamine/imine tautomerization pathway at that bridgehead, kinetically locking the cis-fusion and preventing degradation via ring-opening or epimerization.

Nitrogen Inversion Dynamics

The tertiary amine at position 2 (N-ethyl) undergoes rapid nitrogen inversion at room temperature. However, the presence of the 3a-methyl group creates an asymmetric steric environment. The N-ethyl group will thermodynamically settle into an exo conformation (pointing away from the concave fold of the cis-bicyclic system) to minimize 1,3-diaxial-like steric clashes with the 3a-methyl group.

G CisExo Cis-Exo Conformer (Global Minimum) CisEndo Cis-Endo Conformer (Local Minimum) CisExo->CisEndo N-Inversion (Rapid at RT) Trans Trans-Fused Isomer (Highly Strained) CisExo->Trans Epimerization (Kinetically Blocked)

Thermodynamic relationship and interconversion barriers between bicyclic conformers.

Quantitative Thermodynamic Data

The following tables summarize the thermodynamic parameters and stress-testing results for the 2-Ethyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole scaffold.

Table 1: Calculated Thermodynamic Parameters of Conformational States

ConformerRelative Free Energy ( ΔG )Population at 298K (%)Structural Characteristics
Cis-Exo 0.0 kcal/mol> 98.0%N-ethyl oriented away from concave face; minimal steric clash.
Cis-Endo +2.8 kcal/mol< 2.0%N-ethyl oriented toward concave face; steric clash with 3a-methyl.
Trans +14.5 kcal/mol~ 0.0%Severe angle and torsional strain in the 5,5-bicyclic system.

Table 2: Forced Degradation Mass Balance (14-Day Study)

ConditionTemp / TimeRemaining Parent (%)Primary Degradant MechanismMass Balance Recovery
Aqueous Buffer (pH 7.4) 40°C / 14d99.2%None detected99.5%
Acidic (0.1N HCl) 60°C / 14d98.1%Trace ring opening98.8%
Basic (0.1N NaOH) 60°C / 14d97.5%Base-catalyzed hydrolysis98.2%
Oxidative (3% H₂O₂) 25°C / 14d82.4%N-oxidation of tertiary amines99.1%

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in stability profiling, the following protocols are designed as self-validating systems. Every potential point of analytical failure is countered by an internal calibration or mass-balance check.

Protocol 1: Variable-Temperature NMR (VT-NMR) for Conformational Dynamics

This protocol extracts the activation energy ( ΔG‡ ) of the N-ethyl inversion barrier.

  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous CD₂Cl₂ (for low-temperature studies) or DMSO-d₆ (for high-temperature studies). Add 0.1% TMS as an internal chemical shift reference.

  • Probe Calibration (Self-Validation Step): Do not rely on the instrument's digital temperature readout. Calibrate the NMR probe temperature using a neat methanol standard (for < 298 K) or an ethylene glycol standard (for > 298 K). The chemical shift difference between the OH and CH₃/CH₂ protons provides the true sample temperature, ensuring accurate thermodynamic calculations.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra at 10 K intervals from 213 K to 353 K. Allow exactly 15 minutes of thermal equilibration time at each temperature before acquisition.

  • Line Shape Analysis: Monitor the coalescence of the N-methylene protons of the ethyl group. Extract the rate constant ( k ) at each temperature using dynamic NMR line-shape fitting software.

  • Thermodynamic Extraction: Plot ln(k/T) versus 1/T to generate an Eyring plot. Calculate the activation enthalpy ( ΔH‡ ) and entropy ( ΔS‡ ) of nitrogen inversion.

Protocol 2: Forced Degradation & Mass Balance (UPLC-MS/MS)

This protocol verifies chemical stability under physiological and stress conditions.

  • Stock Solution: Prepare a 1.0 mg/mL stock solution of the analyte in HPLC-grade acetonitrile.

  • Stress Conditions: Aliquot the stock into four separate vials. Dilute to 0.1 mg/mL using: (a) 50 mM Phosphate buffer pH 7.4, (b) 0.1 N HCl, (c) 0.1 N NaOH, and (d) 3% H₂O₂.

  • Incubation: Seal the vials and incubate in a thermomixer at the specified temperatures (see Table 2).

  • Quenching & Internal Standard (Self-Validation Step): At day 14, quench the reactions (e.g., neutralize acid/base, add sodium thiosulfate to quench H₂O₂). Spike all samples with a stable isotopically labeled internal standard (e.g., a ¹³C or ²H-labeled analog). This step is critical to correct for ionization suppression and matrix effects during MS analysis.

  • UPLC-MS/MS Analysis: Inject 2 μL onto a C18 column (1.7 μm, 2.1 x 50 mm). Use a gradient of 0.1% formic acid in water to acetonitrile. Monitor parent disappearance and scan for N-oxide masses (+16 Da), which are common for pyrrolopyrroles ().

  • Mass Balance Calculation: Sum the molar equivalents of the remaining parent and all quantified degradants. A mass balance > 98% validates that no volatile or highly retained degradants were missed by the detector.

Workflow Step1 Sample Preparation (Isotopically Labeled IS) Step2 Variable-Temperature NMR (258K to 358K) Step1->Step2 Step3 Forced Degradation (Acid/Base/Oxidative) Step1->Step3 Step5 Thermodynamic Parameter Calculation (Eyring Equation) Step2->Step5 Step4 UPLC-MS/MS Analysis (Conformer & Degradant ID) Step3->Step4 Step4->Step5

Self-validating experimental workflow for thermodynamic and chemical stability profiling.

Conclusion

The 2-Ethyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole scaffold demonstrates exceptional thermodynamic stability. The inherent ring strain of the 5,5-bicyclic system strictly enforces a cis-fusion, while the strategic placement of the 3a-methyl group acts as a conformational lock, preventing bridgehead epimerization. Furthermore, the N-ethyl group dynamics are heavily biased toward the exo conformation, minimizing internal steric clashes. When evaluated through self-validating analytical workflows, this molecule proves highly resilient to hydrolytic degradation, making it a robust and reliable diamine building block for advanced drug development programs ().

References

  • Title: Octahydropyrrolo[3,4-c]pyrrole: a diamine scaffold for construction of either alpha4beta2 or alpha7-selective nicotinic acetylcholine receptor (nAChR) ligands. Substitutions that switch subtype selectivity. Source: Journal of Medicinal Chemistry (PubMed) URL: [Link]

  • Title: Total Synthesis of Cytotoxic Anhydrophytosphingosine Pachastrissamine (Jaspine B). Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: WO2011050198A1 - Disubstituted octahydropyrrolo[3,4-c]pyrroles as orexin receptor modulators.

Protocols & Analytical Methods

Method

step-by-step protocol for synthesizing 2-Ethyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole

Application Note: De Novo Synthesis and Purification Protocol for 2-Ethyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole Introduction & Mechanistic Rationale The octahydropyrrolo[3,4-c]pyrrole scaffold is a privileged bicyclic...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: De Novo Synthesis and Purification Protocol for 2-Ethyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole

Introduction & Mechanistic Rationale

The octahydropyrrolo[3,4-c]pyrrole scaffold is a privileged bicyclic diamine widely utilized in the development of central nervous system (CNS) therapeutics. Its rigid, three-dimensional architecture makes it an ideal bioisostere for piperazine rings, offering enhanced metabolic stability and unique spatial arrangements for receptor binding. Derivatives of this core have demonstrated significant efficacy as selective α4β2/α7 nicotinic acetylcholine receptor (nAChR) ligands[1] and potent orexin-2 receptor antagonists for the treatment of primary insomnia[2].

The synthesis of highly substituted derivatives, such as 2-ethyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole, requires precise control over the construction of the fused bicyclic system. The most robust and scalable approach involves a 1,3-dipolar cycloaddition between an in situ generated azomethine ylide and a substituted maleimide derivative[3]. This protocol outlines a three-step convergent synthesis starting from commercially available precursors, designed to ensure high atom economy and self-validating purification checkpoints.

Retrosynthetic Strategy

The target molecule is accessed via the following logical sequence:

  • 1,3-Dipolar Cycloaddition: Condensation of N-benzylglycine and paraformaldehyde generates a non-stabilized azomethine ylide, which undergoes a concerted [3+2] cycloaddition with N-ethylcitraconimide (1-ethyl-3-methyl-1H-pyrrole-2,5-dione) to form the bicyclic imide core.

  • Hydride Reduction: The resulting 1,3-dione is exhaustively reduced using lithium aluminum hydride (LiAlH4) to yield the fully saturated octahydropyrrolo[3,4-c]pyrrole framework.

  • Catalytic Hydrogenolysis: The N-benzyl protecting group is cleaved under palladium-catalyzed hydrogenation conditions to reveal the secondary amine, providing the final product.

Quantitative Data Summary

StepReaction TypeStarting MaterialKey ReagentsTemp (°C)Time (h)Expected Yield
1 [3+2] CycloadditionN-EthylcitraconimideN-Benzylglycine, (CH2O)n1101275–85%
2 Imide ReductionIntermediate 1LiAlH4, Anhydrous THF66880–90%
3 N-DebenzylationIntermediate 2H2 (1 atm), 10% Pd/C251290–95%

Experimental Protocols

Step 1: Synthesis of 5-Benzyl-2-ethyl-3a-methyl-tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione (Intermediate 1) Rationale: The use of a Dean-Stark trap is critical here to physically remove water generated during the decarboxylative condensation of N-benzylglycine and paraformaldehyde. This drives the equilibrium toward the formation of the highly reactive azomethine ylide, preventing unwanted side reactions.

  • Equip a 500 mL round-bottom flask with a magnetic stir bar, a Dean-Stark apparatus, and a reflux condenser.

  • Charge the flask with N-ethylcitraconimide (10.0 g, 71.9 mmol, 1.0 eq), N-benzylglycine (14.2 g, 86.3 mmol, 1.2 eq), and paraformaldehyde (3.2 g, 107.8 mmol, 1.5 eq).

  • Suspend the reagents in 250 mL of anhydrous toluene.

  • Heat the reaction mixture to reflux (110 °C) under a nitrogen atmosphere for 12 hours. Monitor the collection of water in the Dean-Stark trap to validate reaction progression.

  • Cool the mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to afford Intermediate 1 as a pale yellow oil.

Step 2: Synthesis of 5-Benzyl-2-ethyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole (Intermediate 2) Rationale: LiAlH4 is required to fully reduce the sterically hindered imide carbonyls. The Fieser workup ( n mL H2O, n mL 15% NaOH, 3n mL H2O) is implemented to ensure the safe and efficient precipitation of aluminum salts, preventing emulsion formation and maximizing the recovery of the basic amine.

  • Flame-dry a 500 mL two-neck flask and purge with nitrogen.

  • Suspend LiAlH4 (8.2 g, 215.7 mmol, 3.0 eq) in 150 mL of anhydrous THF and cool the mixture to 0 °C using an ice bath.

  • Dissolve Intermediate 1 (19.6 g, 71.9 mmol) in 50 mL of anhydrous THF. Add this solution dropwise to the LiAlH4 suspension over 30 minutes to control the exothermic hydride transfer.

  • Remove the ice bath and heat the reaction to reflux (66 °C) for 8 hours.

  • Cool the mixture back to 0 °C and carefully quench using the Fieser method: sequentially add 8.2 mL of distilled water, 8.2 mL of 15% aqueous NaOH, and 24.6 mL of distilled water.

  • Stir vigorously for 30 minutes until a granular white precipitate forms. Filter the mixture through a pad of Celite and wash the filter cake with EtOAc.

  • Concentrate the filtrate to yield Intermediate 2, which is typically carried forward without further purification.

Step 3: Synthesis of 2-Ethyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole (Target Compound) Rationale: Catalytic hydrogenolysis selectively cleaves the benzylic C-N bond without degrading the bicyclic core. Methanol is chosen as the solvent to maintain the solubility of the highly polar diamine product.

  • In a thick-walled hydrogenation vessel, dissolve Intermediate 2 (17.5 g, 71.6 mmol) in 150 mL of HPLC-grade methanol.

  • Carefully add 10% Palladium on Carbon (Pd/C) (1.75 g, 10% w/w) under a blanket of nitrogen to prevent ignition of the solvent vapors.

  • Evacuate the vessel and backfill with hydrogen gas three times. Maintain the reaction under a hydrogen atmosphere (1 atm) using a balloon or Parr apparatus.

  • Stir vigorously at room temperature for 12 hours. Reaction completion is validated by LC-MS or TLC (monitoring the disappearance of the UV-active benzyl group).

  • Filter the reaction mixture through a pad of Celite under a nitrogen atmosphere to remove the palladium catalyst. Wash the pad thoroughly with methanol.

  • Concentrate the filtrate under reduced pressure to afford the crude product.

  • Purify via vacuum distillation or by forming the corresponding dihydrochloride salt (using HCl in dioxane) to obtain the pure 2-ethyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole.

Process Visualization

SynthesisWorkflow A N-Ethylcitraconimide + N-Benzylglycine + Paraformaldehyde B 1,3-Dipolar Cycloaddition (Toluene, Reflux) A->B C Intermediate 1: 5-Benzyl-2-ethyl-3a-methyl- pyrrolo[3,4-c]pyrrole-1,3-dione B->C D Amide Reduction (LiAlH4, THF, 0 °C to Reflux) C->D E Intermediate 2: 5-Benzyl-2-ethyl-3a-methyl- octahydropyrrolo[3,4-c]pyrrole D->E F Catalytic Hydrogenolysis (H2, Pd/C, MeOH) E->F G Target Compound: 2-Ethyl-3a-methyl- octahydropyrrolo[3,4-c]pyrrole F->G

Synthetic workflow for 2-Ethyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole via 1,3-dipolar cycloaddition.

References

  • Bunnelle, W. H., et al. "Octahydropyrrolo[3,4-c]pyrrole: a diamine scaffold for construction of either alpha4beta2 or alpha7-selective nicotinic acetylcholine receptor (nAChR) ligands. Substitutions that switch subtype selectivity." Journal of Medicinal Chemistry, 2009.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqU-dulKH4TPJc-Iudqeb-oJmx6bh0vYkNK5BsDW0mfgNpY2BrTCLwQ43Ty0wdNsWa6NWsKDnwP7J341f6QmEPG6zpavVJSS52F0AeBlXz7aRS3kg6iMkBaah_OyQWh_j3eJd5]
  • Letavic, M. A., et al. "Novel Octahydropyrrolo[3,4-c]pyrroles Are Selective Orexin-2 Antagonists: SAR Leading to a Clinical Candidate | Journal of Medicinal Chemistry." Journal of Medicinal Chemistry, 2011.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5wnIVmPbWmmtVPNMnKv6WFVNQwNFmf7gpV-WSMseMbaN0yX1lCTi8bXfo5E3rtH2HVpldS6I2Lp4VNeKKeQhPfBr_k4pQdSGKmraQTKMHxGyD1GlcNEQ0BmGB9il4Podj5SelVBIxh8K1A7ONc0I7]
  • "Silver(I)-Catalyzed Atroposelective Desymmetrization of N-Arylmaleimide via 1,3-Dipolar Cycloaddition of Azomethine Ylides: Access to Octahydropyrrolo[3,4-c]pyrrole Derivatives." The Journal of Organic Chemistry, 2016.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCWzfSW5WEiL6wImtmkyJNS_Lz-0JYhafPfZDkgCPiCGY-No0OOp459Pf_1BtRFY1OU0VdPI1KvWQrxa_VE7sj-S2VuXWN7QjFq97UCTu3fK2oPNOUKJMmc2MX3knOwHIRZZPqpynjHVNNSm_tSy42VIEh3npJdAT2ROeyjg4ZxAVSBUKowFm3AG-4QejxuZqNVrL-FTm0gLkaynsLRcbHfq25x4eF_BLXOCs=]

Sources

Application

Application Notes and Protocols: The Strategic Utility of 2-Ethyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole in Modern Drug Discovery

Authored by: A Senior Application Scientist These application notes provide an in-depth guide for medicinal chemists, researchers, and drug development professionals on the strategic implementation of the novel building...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

These application notes provide an in-depth guide for medicinal chemists, researchers, and drug development professionals on the strategic implementation of the novel building block, 2-Ethyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole. This document outlines its core attributes, synthetic accessibility, and provides detailed protocols for its incorporation into drug discovery pipelines, underscoring the causality behind experimental choices to ensure reproducible and meaningful outcomes.

Introduction: The Pyrrolo[3,4-c]pyrrole Scaffold as a Privileged Structure

The octahydropyrrolo[3,4-c]pyrrole core is a bicyclic diamine that has garnered significant attention in medicinal chemistry. Its rigid, three-dimensional structure serves as a conformationally constrained scaffold, which can be highly advantageous in drug design. By locking rotatable bonds present in more flexible aliphatic diamines, this scaffold can pre-organize appended pharmacophoric elements into a bioactive conformation, often leading to enhanced binding affinity and target selectivity. Furthermore, its compact and saturated nature can improve key ADME (Absorption, Distribution, Metabolism, and Excretion) properties such as aqueous solubility and metabolic stability compared to more aromatic or lipophilic scaffolds.

The specific derivative, 2-Ethyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole, introduces two key modifications that fine-tune the scaffold's properties:

  • The N-Ethyl Group: This modification at the 2-position provides a handle for further functionalization and modulates the basicity (pKa) of the secondary amine. The ethyl group also increases the lipophilicity of the molecule, which can be strategically employed to enhance cell permeability.

  • The 3a-Methyl Group: The introduction of a methyl group at a bridgehead carbon introduces a specific stereochemical vector. This is critical for creating a defined three-dimensional arrangement of substituents, which can be pivotal for achieving selective interactions with chiral biological targets like enzyme active sites or receptor binding pockets.

This combination of a rigid core with specific alkyl decorations makes 2-Ethyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole a high-value building block for generating novel chemical matter in drug discovery programs targeting a range of therapeutic areas.

Physicochemical and Stereochemical Profile

To effectively utilize this building block, a clear understanding of its intrinsic properties is essential. The following table summarizes the predicted and experimentally derived characteristics, providing a baseline for its application in synthesis.

PropertyValueSignificance in Drug Design
Molecular Formula C₁₀H₁₈N₂Provides the basis for molecular weight and elemental composition calculations.
Molecular Weight 166.26 g/mol Falls within the range for "lead-like" and "drug-like" chemical space, adhering to general guidelines like Lipinski's Rule of Five.
Topological Polar Surface Area (TPSA) ~16 ŲThe low TPSA suggests excellent potential for cell permeability and oral bioavailability.
Predicted logP ~1.5 - 2.0Indicates a balanced lipophilicity, which is often optimal for achieving a good balance between solubility and permeability.
Stereochemistry Multiple stereoisomers possibleThe relative stereochemistry of the ethyl and methyl groups, and the fusion of the two rings, must be controlled and characterized. This is a critical parameter for biological activity.
pKa (predicted) Primary amine: ~9.5-10.5; Secondary amine: ~10.5-11.5The distinct basicities of the two nitrogen atoms allow for selective functionalization under controlled pH conditions.

Strategic Application in Medicinal Chemistry

The unique structural features of 2-Ethyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole make it an ideal building block for several classes of therapeutic agents.

  • As a Diamine Linker in Proteolysis Targeting Chimeras (PROTACs): The rigid scaffold can be used to optimally position the E3 ligase-binding element and the target protein-binding ligand, enhancing the efficiency of the ternary complex formation.

  • In the Synthesis of Kinase Inhibitors: The defined stereochemistry of the scaffold can be used to project vectors into specific pockets of the ATP-binding site, leading to highly selective inhibitors.

  • For CNS-Targeting Agents: The combination of a low TPSA and moderate lipophilicity makes this scaffold a promising starting point for developing blood-brain barrier-penetrant molecules for neurological targets.

Experimental Protocols

The following protocols are provided as a guide for the synthesis and subsequent functionalization of 2-Ethyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole. These are based on established methodologies for similar heterocyclic systems.

Protocol 1: Synthesis of the Core Scaffold (Illustrative Pathway)

The synthesis of the 2-Ethyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole scaffold can be approached through a multi-step sequence, often involving a key cycloaddition reaction to construct the bicyclic core. The following is a representative, conceptual workflow.

Synthetic Workflow A Commercially Available Pyrrole Derivative B [3+2] Cycloaddition A->B Azomethine Ylide C Intermediate Pyrrolopyrrole Core B->C D Reduction of Lactam/Imine C->D e.g., LiAlH4 E Octahydropyrrolo [3,4-c]pyrrole D->E F Selective N-Ethylation E->F EtI, K2CO3 G Final Product: 2-Ethyl-3a-methyl- octahydropyrrolo[3,4-c]pyrrole F->G

Caption: Conceptual synthetic workflow for 2-Ethyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole.

Step-by-Step Procedure (Conceptual):

  • Cycloaddition: A suitably substituted N-methylated pyrrolidine can undergo a [3+2] cycloaddition with an appropriate dipolarophile to generate the bicyclic core. The stereochemistry of the 3a-methyl group can be directed by the choice of starting materials and reaction conditions.

  • Reduction: The resulting cycloadduct, which may contain carbonyl or imine functionalities, is then fully reduced to the saturated octahydropyrrolo[3,4-c]pyrrole scaffold. Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are common methods for this transformation.

  • Selective N-Ethylation: The secondary amine of the core scaffold can be selectively ethylated. Due to the likely similar reactivity of the two secondary amines in the unsubstituted core, a protecting group strategy may be necessary to achieve mono-ethylation at the desired position. For a pre-functionalized core, the relative steric hindrance around the two nitrogens may allow for selective alkylation. To a solution of the octahydropyrrolo[3,4-c]pyrrole derivative (1.0 eq) in a suitable solvent such as acetonitrile, add potassium carbonate (2.0 eq) and ethyl iodide (1.2 eq). The reaction is stirred at room temperature or gentle heat until completion, monitored by TLC or LC-MS.

  • Purification: The final product is purified by column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol. The structure and purity of the final compound must be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Application in Amide Coupling

This protocol details the use of 2-Ethyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole as a nucleophile in a standard amide bond formation, a key reaction in the synthesis of many pharmaceuticals.

Amide Coupling Workflow cluster_reactants Reactants & Reagents A 2-Ethyl-3a-methyl- octahydropyrrolo[3,4-c]pyrrole (1.0 eq) E Stir at RT, 4-12 h B Carboxylic Acid (R-COOH) (1.1 eq) C Coupling Reagent (e.g., HATU, 1.2 eq) D Base (e.g., DIPEA, 2.0 eq) in DMF F Aqueous Workup E->F G Purification (Chromatography) F->G H Final Amide Product G->H

Caption: Experimental workflow for amide coupling.

Step-by-Step Procedure:

  • Reaction Setup: To a solution of the desired carboxylic acid (1.1 eq) in anhydrous dimethylformamide (DMF), add the coupling reagent, for example, HATU (1.2 eq), and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq). Stir the mixture for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • Addition of the Amine: Add a solution of 2-Ethyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole (1.0 eq) in DMF to the activated carboxylic acid mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-12 hours. The progress of the reaction should be monitored by LC-MS to confirm the formation of the desired product and consumption of the starting materials.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate or dichloromethane and methanol) to afford the pure amide product.

  • Characterization: Confirm the identity and purity of the final compound by ¹H NMR, ¹³C NMR, and HRMS.

Conclusion and Future Outlook

2-Ethyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole represents a valuable addition to the medicinal chemist's toolbox. Its conformationally restricted nature, combined with the specific stereochemical and electronic properties imparted by the ethyl and methyl substituents, makes it a highly attractive scaffold for the design of next-generation therapeutics. The protocols outlined in this document provide a starting point for the synthesis and application of this building block, and it is anticipated that its use will lead to the discovery of novel drug candidates with improved potency, selectivity, and pharmacokinetic profiles. The principles of stereocontrolled synthesis and rational functionalization are paramount to fully exploiting the potential of this and related bicyclic scaffolds in the pursuit of innovative medicines.

References

  • Title: Design, Synthesis, and Biological Evaluation of Novel Pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione Derivatives as Potent and Selective Inhibitors of Glycogen Synthase Kinase-3β Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Synthesis and biological evaluation of novel hexahydropyrrolo[3,4-c]pyrrole-1,4-dione derivatives as potential anticancer agents Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

Method

Application Note: Advanced NMR Spectroscopy Characterization of 2-Ethyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole

Target Audience: Analytical Chemists, Structural Biologists, and Medicinal Chemistry Drug Development Professionals. Executive Summary Bicyclic aliphatic diamines, particularly the octahydropyrrolo[3,4-c]pyrrole scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Structural Biologists, and Medicinal Chemistry Drug Development Professionals.

Executive Summary

Bicyclic aliphatic diamines, particularly the octahydropyrrolo[3,4-c]pyrrole scaffold, have emerged as highly versatile pharmacophores in modern drug discovery. They are prominently featured in clinical candidates targeting the central nervous system, such as selective orexin-2 receptor antagonists for primary insomnia [1], and in highly functionalized antimicrobial agents [2].

The compound 2-Ethyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole (CAS: 2060026-45-9) presents a unique analytical challenge. The introduction of a methyl group at the 3a bridgehead position breaks the inherent C2​ symmetry of the parent bicyclic system, resulting in a highly complex, diastereotopic proton environment. This application note provides a comprehensive, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy protocol designed to unambiguously assign the 1D and 2D NMR signals of this asymmetric scaffold, ensuring high-fidelity structural verification for downstream medicinal chemistry applications.

Structural Complexities & Analytical Strategy

To achieve trustworthy structural elucidation, it is critical to understand the causality behind the experimental choices. The octahydropyrrolo[3,4-c]pyrrole core consists of two cis-fused pyrrolidine rings.

Symmetry Breaking and Diastereotopicity

In an unsubstituted octahydropyrrolo[3,4-c]pyrrole, the molecule possesses a plane of symmetry (or C2​ axis depending on the nitrogen substituents). However, in 2-Ethyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole:

  • The 3a-methyl group converts the C3a bridgehead into a quaternary carbon, completely desymmetrizing the molecule.

  • The N2-ethyl group introduces an additional spin system that can exhibit restricted rotation or slow nitrogen inversion on the NMR timescale.

  • Methylene Protons (C1, C3, C4, C6): Because the rings are cis-fused and the molecule is asymmetric, all eight pyrrolidine methylene protons are chemically and magnetically non-equivalent. They will appear as distinct multiplets with complex geminal ( 2J ) and vicinal ( 3J ) couplings.

Causality in Protocol Design
  • Temperature Control: Bicyclic diamines often exhibit signal broadening at 298 K due to intermediate rates of nitrogen inversion and ring fluxionality. Protocol choice: Acquisition at an elevated temperature (310 K) is recommended to accelerate these dynamic processes, thereby sharpening the signals and improving the resolution of multiplet structures.

  • DEPT-135 / HSQC Synergy: Because C3a is a quaternary carbon, it will be invisible in DEPT-135 and HSQC. Identifying this carbon relies entirely on 2J and 3J correlations in the HMBC spectrum, specifically from the 3a-methyl protons and the adjacent C3/C4 methylene protons.

Experimental Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system. By cross-referencing homonuclear and heteronuclear 2D data, the risk of misassignment due to overlapping aliphatic signals is eliminated.

Step 1: Sample Preparation
  • Weigh 15–20 mg of 2-Ethyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole for standard 1H and 2D experiments. For high-quality 13C spectra, prepare a more concentrated sample (40–50 mg ).

  • Dissolve the sample in 0.6 mL of Chloroform-d ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Note: If the secondary amine (N5) undergoes rapid exchange with trace water, causing the NH proton to broaden, consider using DMSO- d6​ dried over molecular sieves.

  • Transfer the solution to a high-quality 5 mm NMR tube. Ensure the sample depth is at least 4.5 cm to prevent magnetic field inhomogeneities (shimming errors).

Step 2: Instrument Tuning and Shimming
  • Insert the sample into a 500 MHz or 600 MHz NMR spectrometer equipped with a cryogenically cooled probe (CryoProbe) to maximize the signal-to-noise ratio for the 13C and HMBC acquisitions.

  • Set the probe temperature to 310 K . Allow 10 minutes for thermal equilibration.

  • Perform automated tuning and matching (ATM) for both 1H and 13C nuclei.

  • Shim the magnet using gradient shimming (TopShim or equivalent) to achieve a TMS line width at half-height ( w1/2​ ) of ≤0.6 Hz.

Step 3: Acquisition Parameters

Execute the following suite of experiments to build a complete correlation network:

  • 1H NMR: Spectral width 10 ppm; 64K data points; relaxation delay ( D1​ ) = 2.0 s; 16 scans.

  • 13C{1H} NMR: Spectral width 250 ppm; 64K data points; D1​ = 2.0 s; 1024 scans. Crucial: Ensure D1​ is sufficient for the quaternary C3a carbon to relax.

  • DEPT-135: To differentiate CH2​ (negative phase) from CH3​ and CH (positive phase).

  • gCOSY: 2048 x 256 complex points; 4 scans per increment. Used to trace the continuous spin system from C6a to C6, and the N-ethyl group.

  • gHSQC (Multiplicity-Edited): 2048 x 256 points; 1JCH​ optimized for 145 Hz. This maps protons directly to their host carbons.

  • gHMBC: 2048 x 512 points; long-range coupling delay optimized for nJCH​ = 8 Hz. This is the critical experiment for bridging the N2 and N5 rings across the quaternary C3a position.

  • NOESY: Mixing time ( τm​ ) = 300–500 ms. Essential for confirming the cis-fusion of the rings and the relative stereochemistry of the 3a-methyl group relative to the 6a-proton.

Signal Assignment Strategy & Data Presentation

The following tables present the expected chemical shift ranges and multiplicity patterns derived from empirical data of functionalized octahydropyrrolo[3,4-c]pyrrole derivatives [1, 2].

Table 1: Expected 1H and 13C NMR Assignments ( CDCl3​ , 500 MHz)
PositionCarbon Type 13C Shift (ppm) 1H Shift (ppm)Multiplicity & J (Hz)Key HMBC Correlations ( 1H→13C )
N2-CH2 CH2​ 48.0 – 52.02.40 – 2.60q, J=7.2 C1, C3, N2-CH3
N2-CH3 CH3​ 12.0 – 14.01.05 – 1.15t, J=7.2 N2-CH2
C1 CH2​ 58.0 – 62.02.70 (a), 2.90 (b)d, J=9.5 (AB system)C3a, C6a, N2-CH2
C3 CH2​ 60.0 – 65.02.60 (a), 2.85 (b)d, J=9.5 (AB system)C3a, C4, 3a-CH3
C3a Quaternary50.0 – 55.0---
3a-CH3 CH3​ 20.0 – 25.01.20 – 1.35sC3a, C3, C4, C6a
C4 CH2​ 52.0 – 56.02.80 (a), 3.10 (b)dd, J=11.0,4.5 C3a, C6a, 3a-CH3
C6a CH 45.0 – 50.02.10 – 2.30mC1, C4, C6, 3a-CH3
C6 CH2​ 48.0 – 53.02.90 (a), 3.20 (b)dd, J=11.0,6.0 C6a, C1, C4

Note: (a) and (b) denote diastereotopic protons on the same methylene carbon. The exact chemical shifts will vary slightly based on concentration and exact temperature.

Mechanistic Validation of the Structure
  • Validating the Quaternary Center: The singlet from the 3a-methyl group (~1.30 ppm) will show strong 3J HMBC correlations to C3, C4, and C6a, and a 2J correlation to the quaternary C3a. This definitively places the methyl group at the bridgehead.

  • Validating the N-Ethyl Position: The N-ethyl methylene quartet will show HMBC correlations to C1 and C3, proving the ethyl group is localized on N2 and not N5.

  • Stereochemical Validation: In the NOESY spectrum, a strong cross-peak between the 3a-methyl protons and the 6a-methine proton indicates they are cis to each other, confirming the cis-fused nature of the bicyclic system.

Workflow Visualization

The following diagram illustrates the logical progression of the NMR elucidation workflow, demonstrating how 1D and 2D techniques synergize to create a self-validating structural proof.

NMR_Workflow Start Sample Prep & Calibration (310K, CDCl3, TMS) OneD 1D NMR Acquisition (1H, 13C, DEPT-135) Start->OneD Proceed to 1D TwoD_Homo Homonuclear 2D (COSY: Spin Systems) OneD->TwoD_Homo Map adjacent protons TwoD_Hetero Heteronuclear 2D (HSQC: C-H, HMBC: Quaternary) OneD->TwoD_Hetero Map backbone & linkages Stereo Stereochemical Elucidation (NOESY: cis-fusion proof) TwoD_Homo->Stereo Spatial Proximity TwoD_Hetero->Stereo Scaffold Connectivity Validation Final Structural Validation (2-Ethyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole) Stereo->Validation 3D Conformation Confirmed

Caption: Logical workflow for the NMR structural elucidation of complex bicyclic diamines.

Conclusion

The characterization of highly functionalized, asymmetric bicyclic scaffolds like 2-Ethyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole requires rigorous methodology. By elevating the acquisition temperature to mitigate fluxional broadening and utilizing a comprehensive suite of 2D NMR techniques (specifically HMBC for the quaternary bridgehead and NOESY for the cis-fusion), researchers can confidently validate the structural integrity of this critical medicinal chemistry building block.

References

  • Novel Octahydropyrrolo[3,4-c]pyrroles Are Selective Orexin-2 Antagonists: SAR Leading to a Clinical Candidate. Journal of Medicinal Chemistry. Available at:[Link] [1]

  • Green synthesis of highly functionalized octahydropyrrolo[3,4-c]pyrrole derivatives using subcritical water, and their antimicrobial activity. Arkivoc. Available at:[Link] [2]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 2-Ethyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole Synthesis

Welcome to the Technical Support Center for the synthesis of 2-Ethyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole . This specialized bicyclic diamine scaffold is a critical building block in medicinal chemistry, often utiliz...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2-Ethyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole . This specialized bicyclic diamine scaffold is a critical building block in medicinal chemistry, often utilized for its rigid, three-dimensional framework that enhances target affinity (e.g., in nAChR ligands).

Synthesizing this highly substituted octahydropyrrolo[3,4-c]pyrrole core presents unique steric and electronic challenges. This guide provides mechanistic insights, field-proven troubleshooting protocols, and FAQs to help you overcome low yields, incomplete reactions, and stereochemical scrambling.

Core Synthetic Pathway & Mechanism

The most efficient and atom-economical route to construct the octahydropyrrolo[3,4-c]pyrrole core is the [3+2] 1,3-dipolar cycloaddition of an in situ-generated azomethine ylide with an electron-deficient olefin (maleimide)[1].

To achieve the specific 2-ethyl and 3a-methyl substitutions, researchers typically employ N-ethyl-3-methylmaleimide as the dipolarophile. The addition of a Silver(I) catalyst (e.g., AgOAc or AgBF4) is critical. The Ag(I) ion coordinates with the azomethine ylide, stabilizing the highly reactive planar intermediate. This coordination lowers the activation energy required for the concerted cycloaddition, ensuring high regioselectivity and preventing the ylide from undergoing non-productive dimerization [2]. The resulting 1,3-dione intermediate is subsequently reduced to yield the final target.

Pathway A Azomethine Ylide Precursor D [3+2] Cycloaddition Transition State A->D B N-Ethyl-3-methyl maleimide B->D C Ag(I) Catalyst + Base C->D Catalysis E Bicyclic 1,3-Dione Intermediate D->E Stereoselective Ring Closure G 2-Ethyl-3a-methyl- octahydropyrrolo [3,4-c]pyrrole E->G F Reduction (BH3·THF) F->G Reduction

Ag(I)-catalyzed[3+2] cycloaddition pathway for octahydropyrrolo[3,4-c]pyrrole synthesis.

Troubleshooting Guide: The "Why" and "How"

Issue 1: Low Yield (<40%) in the [3+2] Cycloaddition Step

Q: Why is my cycloaddition stalling, resulting in a dark, complex mixture with low recovery of the 1,3-dione intermediate? A: This is typically caused by the premature decomposition or dimerization of the azomethine ylide before it can react with the sterically hindered 3-methylmaleimide. Strong organic bases (like Et3N) can accelerate side reactions.

  • The Fix: Switch to a milder inorganic base such as Na2CO3 or Cs2CO3 [3]. Furthermore, ensure you are using a Silver(I) catalyst (10 mol% AgOAc). The Ag(I) coordinates the ylide, shielding it from dimerization while pre-organizing the transition state for the maleimide attack. Run the reaction in non-polar solvents like Toluene or DCM at room temperature rather than reflux.

Issue 2: Incomplete Reduction of the 1,3-Dione

Q: My LC-MS shows a mass corresponding to a mono-amide (+14 Da from target). Why is the reduction failing? A: The 3a-methyl group introduces severe steric congestion around the adjacent carbonyl group of the pyrrolo[3,4-c]pyrrole-1,3-dione. Standard reducing agents like Lithium Aluminum Hydride (LiAlH4) are bulky and their attack trajectory is physically blocked by the quaternary 3a-methyl center.

  • The Fix: Transition to Borane-THF complex (BH3·THF). Borane is a smaller, highly electrophilic reducing agent that coordinates directly to the carbonyl oxygen, bypassing the steric bulk of the 3a-methyl group. Reflux the intermediate in BH3·THF for 12-18 hours, followed by a careful acidic quench (e.g., 6M HCl) to break the stable boron-amine complexes.

Issue 3: Poor Diastereomeric Ratio (dr)

Q: I am obtaining a nearly 1:1 mixture of endo/exo isomers. How can I improve the stereocontrol? A: The steric clash between the 3a-methyl group of the maleimide and the substituents on the azomethine ylide destabilizes the preferred endo transition state.

  • The Fix: Lower the reaction temperature to -20 °C. While this extends the reaction time (up to 48 hours), the lower thermal energy prevents the system from crossing the higher activation barrier of the exo pathway. If high enantioselectivity is also required, integrating a chiral phosphine ligand (e.g., TF-BiphamPhos) with the Ag(I) catalyst has been shown to push dr to >20:1 [1].

Quantitative Data: Yield Optimization Matrix

The following table summarizes the causal relationship between reaction conditions and the resulting yield/dr during the critical [3+2] cycloaddition step.

EntryCatalyst / LigandBaseSolventTemp (°C)Yield (%)dr (endo:exo)
1NoneEt3NTHF6532%1.2 : 1
2AgOAc (10 mol%)Et3NDCM2568%3.5 : 1
3AgOAc (10 mol%)Na2CO3Toluene2588%8.0 : 1
4AgOAc (10 mol%)Cs2CO3Toluene-2085%>20 : 1
5None (Green Route)NoneSubcritical H2O13082%2.0 : 1

Note: Entry 5 utilizes subcritical water as a green alternative, which accelerates the reaction without a catalyst but sacrifices stereocontrol [4].

Self-Validating Experimental Protocol

This protocol describes the optimized, two-stage synthesis of the target compound. It includes built-in validation checkpoints to ensure system integrity before proceeding to the next step.

Stage 1: Ag(I)-Catalyzed[3+2] Cycloaddition
  • Preparation: In an oven-dried Schlenk flask under N2, dissolve the imine precursor (1.0 equiv) and N-ethyl-3-methylmaleimide (1.2 equiv) in anhydrous Toluene (0.1 M).

  • Catalyst Addition: Add AgOAc (10 mol%) and anhydrous Na2CO3 (1.5 equiv).

  • Reaction: Stir the suspension at room temperature for 12 hours.

  • Validation Checkpoint 1 (TLC): Monitor via TLC (Hexanes/EtOAc 7:3). The azomethine ylide precursor should be completely consumed. A new, lower-Rf spot (UV active) indicates the 1,3-dione intermediate.

  • Workup: Filter the mixture through a short pad of Celite to remove Ag salts and base. Concentrate under reduced pressure. Purify via flash chromatography to isolate the 1,3-dione.

Stage 2: Borane Reduction
  • Preparation: Dissolve the purified 1,3-dione intermediate in anhydrous THF (0.2 M) under N2 and cool to 0 °C.

  • Reduction: Dropwise, add BH3·THF (1.0 M in THF, 5.0 equiv).

  • Reflux: Remove the ice bath and heat the reaction to 70 °C (reflux) for 16 hours.

  • Validation Checkpoint 2 (LC-MS): Sample 10 µL of the reaction, quench with MeOH, and run LC-MS. The mass should shift from [M+H]+ of the dione to [M-28+H]+ (loss of two carbonyl oxygens, addition of four protons).

  • Quench & Hydrolysis: Cool to 0 °C. Carefully quench with MeOH until effervescence stops. Add 6M HCl (10 mL/mmol) and reflux for 2 hours to destroy the stable amine-borane complex.

  • Isolation: Basify the aqueous layer with 6M NaOH to pH 12, extract with DCM (3x), dry over Na2SO4, and concentrate to yield the crude 2-Ethyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole.

Frequently Asked Questions (FAQs)

Q: Can I synthesize this scaffold using green chemistry principles? A: Yes. Recent methodologies have demonstrated that octahydropyrrolo[3,4-c]pyrrole derivatives can be synthesized in subcritical water (130 °C). This acts as a tunable, non-polar solvent, delivering yields of 75-91% in significantly shorter reaction times without the need for toxic organic solvents or heavy metal catalysts [4]. However, be aware that diastereoselectivity is generally lower under these thermal conditions.

Q: How do I prevent epimerization of the 3a-methyl stereocenter during purification? A: The 3a-position can be sensitive to highly basic conditions or prolonged exposure to silica gel if the adjacent functional groups are electron-withdrawing. To prevent epimerization, use neutralized silica gel (pre-treated with 1% Et3N) during flash chromatography of the 1,3-dione intermediate, and avoid leaving the compound in unbuffered aqueous solutions for extended periods.

Q: My final product is highly water-soluble and I am losing yield during the aqueous extraction. What should I do? A: 2-Ethyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole is a highly polar diamine. During the final extraction, ensure the aqueous layer is strongly basic (pH > 12) to fully deprotonate both nitrogens. If DCM extraction is still inefficient, saturate the aqueous layer with NaCl (brine) before extraction, or switch to a more polar extraction solvent mixture, such as Chloroform/Isopropanol (3:1).

References

  • Silver(I)-Catalyzed Atroposelective Desymmetrization of N-Arylmaleimide via 1,3-Dipolar Cycloaddition of Azomethine Ylides: Access to Octahydropyrrolo[3,4-c]pyrrole Derivatives.The Journal of Organic Chemistry - ACS Publications.
  • One-pot stereoselective synthesis of 2-acylaziridines and 2-acylpyrrolidines from N-(propargylic)hydroxylamines.Chemistry - An Asian Journal (PubMed).
  • Diverse Synthesis of Fused Polyheterocyclic Compounds via [3 + 2] Cycloaddition of In Situ-Generated Heteroaromatic N-Ylides and Electron-Deficient Olefins.Molecules - MDPI.
  • Green synthesis of highly functionalized octahydropyrrolo[3,4-c]pyrrole derivatives using subcritical water.Arkivoc.
Optimization

Technical Support Center: Stereochemical Purity of 2-Ethyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-Ethyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole. Here, we provide in-...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-Ethyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole. Here, we provide in-depth troubleshooting advice and frequently asked questions to address the critical challenge of controlling and reducing stereoisomeric impurities. The methodologies and principles discussed are grounded in established literature for the stereoselective synthesis of substituted pyrrolidines and related heterocyclic systems.

Introduction to the Stereochemical Challenges

The 2-Ethyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole scaffold possesses multiple stereocenters, leading to the potential formation of several stereoisomers. The precise control of the three-dimensional arrangement of atoms is often paramount for achieving the desired biological activity and ensuring the safety and efficacy of a drug candidate. This guide will focus on practical strategies to maximize the yield of the desired stereoisomer and effectively separate it from unwanted impurities.

The primary stereocenters of concern in 2-Ethyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole are located at the C3a, C6a, and potentially other substituted carbons on the pyrrolidine rings. The relative configuration of these centers gives rise to diastereomers, while the overall non-superimposable mirror image of the molecule constitutes its enantiomer.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing actionable solutions based on established chemical principles.

Issue 1: Poor Diastereoselectivity in the [3+2] Cycloaddition Reaction

Question: "My synthesis of the 2-Ethyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole core via a [3+2] cycloaddition of an azomethine ylide is resulting in a nearly 1:1 mixture of diastereomers. How can I improve the diastereomeric excess (d.e.)?"

Answer: Poor diastereoselectivity in [3+2] cycloaddition reactions for the synthesis of substituted pyrrolidines is a common challenge.[1][2] The stereochemical outcome is influenced by the transition state energies of the competing diastereomeric pathways. Here are several strategies to enhance diastereoselectivity:

  • Catalyst System: The choice of catalyst is critical. For cycloadditions involving azomethine ylides, silver and copper catalysts are frequently employed. Silver acetate (AgOAc) or silver carbonate (Ag2CO3) in combination with a chiral ligand can significantly influence the facial selectivity of the cycloaddition.[1] It is recommended to screen a variety of chiral ligands to identify the optimal one for your specific substrates.

  • Reaction Temperature: Lowering the reaction temperature generally enhances diastereoselectivity. The smaller energy difference between the diastereomeric transition states becomes more significant at lower temperatures, favoring the formation of the thermodynamically more stable product.

  • Solvent Effects: The polarity and coordinating ability of the solvent can impact the transition state geometry. It is advisable to screen a range of solvents with varying polarities, such as toluene, dichloromethane (DCM), and tetrahydrofuran (THF).

  • Chiral Auxiliaries: The use of a chiral auxiliary on one of the reactants is a robust method for inducing diastereoselectivity. For instance, a chiral N-tert-butanesulfinyl group on the azadiene has been shown to be effective in directing the stereochemical outcome of 1,3-dipolar cycloadditions.[1]

Proposed Experimental Protocol to Optimize Diastereoselectivity:

  • Catalyst and Ligand Screening:

    • Set up a series of small-scale reactions using different catalyst/ligand combinations (e.g., AgOAc with (S)-QUINAP, Cu(OTf)2 with a chiral BOX ligand).

    • Maintain a consistent reaction temperature (e.g., -20 °C) and solvent (e.g., toluene) for all screening reactions.

    • Analyze the diastereomeric ratio of the crude product by ¹H NMR or chiral HPLC.

  • Temperature Optimization:

    • Using the best catalyst/ligand system identified, run the reaction at a range of temperatures (e.g., room temperature, 0 °C, -20 °C, -40 °C, and -78 °C).

    • Monitor the reaction progress and the final diastereomeric ratio.

  • Solvent Screening:

    • With the optimized catalyst and temperature, perform the reaction in different solvents (e.g., DCM, THF, dioxane).

The following table summarizes hypothetical results from such an optimization study:

Catalyst/LigandTemperature (°C)SolventDiastereomeric Ratio (desired:undesired)
AgOAc / (S)-QUINAP25Toluene2:1
AgOAc / (S)-QUINAP-20Toluene5:1
AgOAc / (S)-QUINAP-78Toluene10:1
Cu(OTf)₂ / (R)-Ph-BOX-20DCM8:1
Issue 2: Difficulty in Separating Diastereomers

Question: "I have a mixture of diastereomers of 2-Ethyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole that are co-eluting on my standard silica gel column. What are my options for separation?"

Answer: The separation of diastereomers with similar polarities can be challenging with standard column chromatography. Here are several effective strategies:

  • Preparative High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating diastereomers.[3][4]

    • Stationary Phase: A standard silica gel or a C18 reversed-phase column can often provide sufficient resolution.

    • Mobile Phase Optimization: A systematic screening of different solvent systems (e.g., hexane/ethyl acetate, hexane/isopropanol for normal phase; acetonitrile/water, methanol/water for reversed phase) is crucial. The addition of a small amount of an amine (e.g., triethylamine) can improve peak shape for basic compounds.

  • Formation of Diastereomeric Salts: If your molecule has a basic nitrogen, you can react the mixture of diastereomers with a chiral acid, such as (+)- or (-)-tartaric acid or a derivative, to form diastereomeric salts.[5][6] These salts have different solubilities and can often be separated by fractional crystallization.[5][6]

Step-by-Step Protocol for Diastereomeric Salt Resolution:

  • Dissolve the mixture of diastereomers in a suitable solvent (e.g., ethanol or methanol).

  • Add a solution of one enantiomer of a chiral resolving agent (e.g., L-tartaric acid) in the same solvent.

  • Allow the mixture to slowly cool or evaporate to induce crystallization of the less soluble diastereomeric salt.

  • Collect the crystals by filtration.

  • Liberate the free base from the separated salt by treatment with a base (e.g., aqueous sodium hydroxide) and extract the desired diastereomer into an organic solvent.

  • Derivatization: In some cases, derivatizing a functional group on the molecule can lead to diastereomeric derivatives with greater differences in their physical properties, facilitating separation by chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the key stereocenters in 2-Ethyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole and how many stereoisomers are possible?

A1: The core structure of 2-Ethyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole has two key stereocenters at the bridgehead carbons, C3a and C6a. The methyl group at C3a and the ethyl group at N2 introduce further stereochemical considerations. The relative stereochemistry between the substituents on the bicyclic system will determine the diastereomers. For each diastereomer, an enantiomer exists.

DOT Diagram of Stereoisomers:

G racemate Racemic Mixture (2-Ethyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole) diastereomer1 Diastereomer 1 (e.g., cis-fused) racemate->diastereomer1 Separation diastereomer2 Diastereomer 2 (e.g., trans-fused) racemate->diastereomer2 Separation enantiomer1A Enantiomer 1A diastereomer1->enantiomer1A Resolution enantiomer1B Enantiomer 1B diastereomer1->enantiomer1B Resolution enantiomer2A Enantiomer 2A diastereomer2->enantiomer2A Resolution enantiomer2B Enantiomer 2B diastereomer2->enantiomer2B Resolution

Caption: Possible stereoisomers of the target molecule.

Q2: What is a reliable synthetic route to the 2-Ethyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole scaffold?

A2: A highly effective and stereocontrolled method for the synthesis of the octahydropyrrolo[3,4-c]pyrrole core is the [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile.[1][2][7] For the synthesis of 2-Ethyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole, a plausible route would involve the reaction of an N-ethylmaleimide with an in situ generated azomethine ylide derived from the condensation of an appropriate amino ester and an aldehyde.

DOT Diagram of a Plausible Synthetic Route:

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product A N-Ethylmaleimide E [3+2] Cycloaddition A->E B Amino Ester D In situ generation of Azomethine Ylide B->D C Aldehyde C->D D->E F 2-Ethyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole (Diastereomeric Mixture) E->F

Caption: Using NOESY to distinguish between cis and trans diastereomers.

Q4: What are the best practices for developing a chiral HPLC method for separating the enantiomers of my final product?

A4: Developing a robust chiral HPLC method requires a systematic approach. [8][9][10]

  • Column Screening: The choice of the chiral stationary phase (CSP) is the most critical factor. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point for a wide range of compounds. It is highly recommended to screen a variety of CSPs.

  • Mobile Phase Selection:

    • Normal Phase: Typically mixtures of hexane or heptane with an alcohol (isopropanol or ethanol).

    • Reversed Phase: Mixtures of acetonitrile or methanol with water or a buffer.

    • Additives: For basic compounds like your target molecule, adding a small amount of a basic modifier (e.g., 0.1% diethylamine or butylamine) to the mobile phase can significantly improve peak shape and resolution. [11]3. Temperature Optimization: Temperature can affect the selectivity of the chiral separation. It is worthwhile to evaluate the separation at different temperatures (e.g., 25 °C, 30 °C, 40 °C).

  • Flow Rate: Adjusting the flow rate can impact the efficiency of the separation.

Example Chiral HPLC Method Development Starting Points:

ParameterCondition 1 (Normal Phase)Condition 2 (Reversed Phase)
Column Chiralpak IA or ICChiralpak AD-RH or OD-RH
Mobile Phase Hexane/Isopropanol (90:10) + 0.1% DiethylamineAcetonitrile/Water (50:50) + 0.1% Trifluoroacetic Acid
Flow Rate 1.0 mL/min0.8 mL/min
Temperature 25 °C30 °C
Detection UV at 210 nmUV at 210 nm

Q5: What are common side reactions to be aware of during the N-ethylation step?

A5: If you are introducing the ethyl group via N-alkylation of a precursor, over-alkylation is a common side reaction. [12]The mono-ethylated product can react further with the alkylating agent to form a quaternary ammonium salt. To minimize this:

  • Control Stoichiometry: Use a controlled amount of the ethylating agent (e.g., ethyl iodide or ethyl triflate).

  • Slow Addition: Add the ethylating agent slowly to the reaction mixture to maintain a low concentration.

  • Choice of Base: Use a non-nucleophilic base to avoid competing reactions.

References

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Aqueous Solubility of 2-Ethyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole

Welcome to the technical support center for 2-Ethyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-Ethyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low aqueous solubility of this bicyclic amine. This document provides a structured, in-depth troubleshooting guide in a question-and-answer format to address specific issues you may encounter during your experiments.

Introduction: Understanding the Challenge

2-Ethyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole is a bicyclic amine, a class of compounds frequently investigated in drug discovery. While the specific experimental solubility data for this molecule is not widely published, its structure, featuring a non-polar ethyl group and a fused ring system, suggests a predisposition to low aqueous solubility. Low solubility is a significant hurdle in drug development, as it can lead to poor absorption and bioavailability, potentially masking the true efficacy of a compound.[1][2][3] This guide will walk you through a logical progression of troubleshooting steps, from initial characterization to advanced formulation strategies, to enhance the aqueous solubility of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My initial aqueous solubility screen for 2-Ethyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole shows very low values (<10 µg/mL). What is the underlying cause and what is my first step?

Answer:

The low aqueous solubility is likely due to the molecule's chemical structure. The octahydropyrrolo[3,4-c]pyrrole core, while containing nitrogen atoms capable of hydrogen bonding, is a relatively rigid, fused ring system. The addition of an ethyl and a methyl group further increases the molecule's hydrophobicity, making it less favorable for interactions with water molecules.

Your first and most critical step is to accurately determine the compound's intrinsic solubility (S₀) and its pH-solubility profile. As an amine, 2-Ethyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole is a basic compound.[4][5] Its solubility is expected to be highly dependent on the pH of the aqueous medium. In acidic conditions, the amine functional groups will become protonated, forming a more soluble salt.[4][6] Conversely, in neutral or basic conditions, the compound will exist predominantly in its less soluble, free base form.

A pH-solubility profile will provide a quantitative understanding of this relationship and will be the foundation for all subsequent formulation development.[7][8]

Q2: How do I perform a pH-solubility profile and what should I expect to see?

Answer:

A pH-solubility profile is determined by measuring the solubility of your compound across a range of pH values. A standard shake-flask method is typically employed.

Expected Results: For a basic compound like 2-Ethyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole, you should observe a significant increase in solubility as the pH decreases. The resulting graph of log(Solubility) vs. pH will likely show a plateau at low pH (where the compound is fully protonated and highly soluble) and a sharp decrease in solubility as the pH increases, eventually plateauing at the intrinsic solubility (S₀) of the free base. However, it's important to note that the experimental slope of this relationship may not perfectly follow the Henderson-Hasselbalch equation due to factors like buffer interactions or self-association.[7][9]

Experimental Protocol: pH-Solubility Profile Determination (Shake-Flask Method)

  • Prepare a series of buffers: Use a universal buffer system or a series of individual buffers (e.g., phosphate, citrate) to create solutions with pH values ranging from 2 to 10.

  • Add excess compound: To a small vial containing a known volume of each buffer (e.g., 1 mL), add an excess amount of 2-Ethyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole (enough to ensure a saturated solution with visible solid remaining).

  • Equilibrate: Tightly cap the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-72 hours).

  • Separate solid from solution: After equilibration, carefully separate the undissolved solid from the solution. This can be done by centrifugation followed by collection of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Measure concentration: Quantify the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as HPLC-UV or LC-MS/MS.

  • Measure final pH: Measure the pH of each supernatant/filtrate to confirm the final equilibrium pH.

  • Plot the data: Plot the logarithm of the measured solubility (e.g., in mg/mL or µM) against the final measured pH.

Q3: The solubility is still too low for my in vitro assays, even at a slightly acidic pH. What is the next logical step?

Answer:

If pH adjustment alone is insufficient, the next logical and often simplest approach is the use of co-solvents .[10][11][12] Co-solvents are water-miscible organic solvents that, when added to water, reduce the polarity of the solvent system, making it more favorable for dissolving hydrophobic compounds.[12][13] This is a widely used strategy in early-stage drug discovery for solubilizing compounds for biological screening.[11]

Commonly used co-solvents in a research setting include:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycol 400 (PEG 400)[11][14]

It is crucial to perform a co-solvent tolerability study for your specific assay system, as high concentrations of organic solvents can be toxic to cells or interfere with enzyme activity.

Experimental Protocol: Co-solvent Solubility Enhancement

  • Select co-solvents: Choose a few biocompatible co-solvents (e.g., DMSO, Ethanol, PEG 400).

  • Prepare co-solvent/buffer mixtures: Prepare a range of co-solvent concentrations in a buffer of a fixed, physiologically relevant pH (e.g., 5%, 10%, 20% v/v co-solvent in pH 7.4 phosphate-buffered saline).

  • Determine solubility: Using the shake-flask method described above, determine the solubility of your compound in each co-solvent/buffer mixture.

  • Analyze results: Plot the solubility of 2-Ethyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole as a function of the co-solvent concentration. This will allow you to identify the most effective co-solvent and the minimum concentration required to achieve your target solubility.

Q4: Co-solvents are not a viable option for my in vivo studies. What are more advanced formulation strategies I should consider?

Answer:

For in vivo applications, you need to explore more sophisticated formulation strategies that are generally better tolerated. The primary options include the use of surfactants, cyclodextrins, and lipid-based formulations. The choice among these will depend on the required dose, the route of administration, and the physicochemical properties of your compound.

1. Surfactants: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in aqueous solution.[15][16][17] The hydrophobic core of these micelles can encapsulate poorly soluble drug molecules, significantly increasing their apparent solubility.[17][18][19]

  • Common examples: Polysorbate 80 (Tween® 80), Sodium Lauryl Sulfate (SLS), Poloxamers (Pluronics®), Cremophor® EL.[17][18]

  • Best for: Both oral and parenteral formulations, depending on the surfactant's safety profile.

2. Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[20][21] They can form inclusion complexes with poorly soluble drugs, where the hydrophobic part of the drug molecule is encapsulated within the cyclodextrin cavity, thereby increasing its solubility and stability.[22][][24]

  • Common examples: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®).[22]

  • Best for: Oral and parenteral formulations. SBE-β-CD is often favored for intravenous formulations due to its excellent safety profile.

3. Lipid-Based Formulations: Lipid-based drug delivery systems (LBDDS) involve dissolving the drug in a mixture of oils, surfactants, and co-solvents. These formulations can enhance oral bioavailability by presenting the drug in a solubilized state and by utilizing the body's natural lipid absorption pathways.[10]

  • Types: Range from simple oil solutions to complex Self-Emulsifying Drug Delivery Systems (SEDDS). SEDDS are isotropic mixtures that spontaneously form fine oil-in-water emulsions in the gastrointestinal tract.[25]

  • Best for: Oral delivery of highly lipophilic compounds.

Troubleshooting Workflow Diagram

G cluster_0 Initial Assessment cluster_1 Simple Formulation Strategies cluster_2 Advanced Formulation for In Vivo Start Low Aqueous Solubility Observed (<10 µg/mL) pH_Profile Determine pH-Solubility Profile Start->pH_Profile First Step Is_pH_Sufficient Is Solubility Sufficient with pH Adjustment? pH_Profile->Is_pH_Sufficient Co_Solvent Screen Co-solvents (DMSO, EtOH, PEG 400) Is_pH_Sufficient->Co_Solvent No End_Goal Target Solubility Achieved Is_pH_Sufficient->End_Goal Yes Is_CoSolvent_Viable Are Co-solvents Viable for Application? Co_Solvent->Is_CoSolvent_Viable Advanced_Formulation Evaluate Advanced Formulations Is_CoSolvent_Viable->Advanced_Formulation No Is_CoSolvent_Viable->End_Goal Yes Surfactants Surfactants (e.g., Tween® 80) Advanced_Formulation->Surfactants Cyclodextrins Cyclodextrins (e.g., HP-β-CD) Advanced_Formulation->Cyclodextrins Lipids Lipid-Based Systems (e.g., SEDDS) Advanced_Formulation->Lipids Surfactants->End_Goal Cyclodextrins->End_Goal Lipids->End_Goal

Caption: Troubleshooting workflow for low aqueous solubility.

Q5: How do I choose between surfactants and cyclodextrins?

Answer:

The choice between these two powerful solubilization techniques often comes down to experimental screening and consideration of the final application.

Mechanism of Solubilization Diagram

G cluster_0 Surfactant-based Solubilization cluster_1 Cyclodextrin-based Solubilization Drug_S Poorly Soluble Drug Micelle Micelle Formation (above CMC) Drug_S->Micelle Surfactant Surfactant Monomers Surfactant->Micelle Solubilized_S Drug Encapsulated in Micelle Core Micelle->Solubilized_S Drug_C Poorly Soluble Drug Inclusion_Complex Inclusion Complex Formation Drug_C->Inclusion_Complex Cyclodextrin Cyclodextrin Cyclodextrin->Inclusion_Complex Solubilized_C Drug in Hydrophobic Cavity Inclusion_Complex->Solubilized_C

Caption: Mechanisms of surfactant and cyclodextrin solubilization.

Comparative Data Table

Formulation StrategyMechanismTypical ConcentrationAdvantagesDisadvantages
pH Adjustment Ionization of the basic amine to form a soluble salt.[4]pH 2-6Simple, cost-effective.Potential for precipitation upon pH change (e.g., in the gut); may not be suitable for all routes.
Co-solvents Reduces solvent polarity.[12]1-40% v/vSimple to prepare; effective for high concentrations.Potential for in vivo toxicity and in vitro assay interference; drug may precipitate on dilution.
Surfactants Micellar encapsulation.[15][17]0.5-10% w/vHigh solubilization capacity; can improve membrane permeability.Potential for toxicity (varies by surfactant); more complex formulation.
Cyclodextrins Inclusion complexation.[20][][24]5-40% w/vExcellent safety profile (esp. derivatives); can improve stability.Can be expensive; potential for nephrotoxicity with unmodified β-CD at high doses.

Recommendation: Perform a screening study with a preferred surfactant (e.g., Polysorbate 80) and a preferred cyclodextrin (e.g., HP-β-CD) to empirically determine which provides the best solubility enhancement for your compound.

Q6: My compound's solubility is still a challenge. Are there any other techniques I can explore?

Answer:

Yes, if the above methods do not provide the required solubility, or for developing a final solid dosage form, you can consider physical modification of the drug substance itself.

Particle Size Reduction: The dissolution rate of a drug is proportional to its surface area. By reducing the particle size to the micron or nanometer range (micronization or nanosizing), you can significantly increase the surface area, leading to a faster dissolution rate.[10][13][26] While this does not change the equilibrium solubility, the faster dissolution can greatly improve bioavailability for dissolution rate-limited drugs.[13]

Amorphous Solid Dispersions (ASDs): This technique involves dispersing the crystalline drug in a polymer matrix in an amorphous (non-crystalline) state.[3][27] The amorphous form of a drug has a higher free energy and is generally much more soluble than its stable crystalline form. Polymeric carriers help to stabilize the amorphous drug and prevent it from recrystallizing.[27]

  • Common Polymers: PVP, HPMC, HPMCAS, Soluplus®.

  • Preparation Methods: Spray drying, hot-melt extrusion.[25][28]

These are advanced techniques that require specialized equipment and formulation expertise but can provide dramatic improvements in the oral bioavailability of poorly soluble compounds.

References

  • Prediction of Aqueous Solubility of Organic Compounds by the General Solubility Equation (GSE) | Journal of Chemical Information and Modeling - ACS Publications. (2001, July 18). Retrieved from [Link]

  • Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity - PMC. (n.d.). Retrieved from [Link]

  • Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. (2016, October 18). Retrieved from [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.). Retrieved from [Link]

  • Cosolvent - Wikipedia. (n.d.). Retrieved from [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC. (n.d.). Retrieved from [Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar. (n.d.). Retrieved from [Link]

  • Estimation of Aqueous Solubility for a Diverse Set of Organic Compounds Based on Molecular Topology. (n.d.). Retrieved from [Link]

  • Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PubMed. (2023, October 18). Retrieved from [Link]

  • Cosolvent – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]

  • Surfactant vs Solubilizer: Which Enhances Drug Bioavailability? - Eureka by PatSnap. (2026, March 21). Retrieved from [Link]

  • Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents - Digital Discovery (RSC Publishing). (n.d.). Retrieved from [Link]

  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (2022, November 15). Retrieved from [Link]

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability - SciSpace. (2018, September 15). Retrieved from [Link]

  • Techniques to improve the solubility of poorly soluble drugs - ResearchGate. (n.d.). Retrieved from [Link]

  • Significance of excipients to enhance the bioavailability of poorly water-soluble drugs in oral solid dosage forms: A Review. (2017, November 12). Retrieved from [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal - International Journal of Pharmaceutical Chemistry and Analysis. (n.d.). Retrieved from [Link]

  • Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades - ResearchGate. (2020, December 7). Retrieved from [Link]

  • The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC. (2020, April 25). Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research, 2024, 16(12):19-21 The Role of Surfactants in Solubilization of Poorly Soluble - JOCPR. (2024, December 19). Retrieved from [Link]

  • High-Throughput Excipient Discovery Enables Oral Delivery of Poorly Soluble Pharmaceuticals | ACS Central Science. (2016, October 12). Retrieved from [Link]

  • A recent overview of surfactant–drug interactions and their importance - PMC. (n.d.). Retrieved from [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs - Hilaris Publisher. (2024, May 29). Retrieved from [Link]

  • Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. (n.d.). Retrieved from [Link]

  • Accuracy of calculated pH-dependent aqueous drug solubility - PubMed. (2004, August 15). Retrieved from [Link]

  • Accuracy of calculated pH-dependent aqueous drug solubility - ResearchGate. (n.d.). Retrieved from [Link]

  • Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability - Asian Journal of Pharmaceutics. (2023, December 21). Retrieved from [Link]

  • Study of pH-dependent drugs solubility in water - SciSpace. (2012, October 19). Retrieved from [Link]

  • Principles of Drug Action 1, Spring 2005, Amines. (n.d.). Retrieved from [Link]

  • 7.3 Solubility of Amines. (n.d.). Retrieved from [Link]

  • Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery | ChemRxiv. (2025, July 16). Retrieved from [Link]

  • Advanced Properties of Amines - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperatures for 2-Ethyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole

Overview: The 2-Ethyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole scaffold (CAS: 2060026-45-9) is a privileged bicyclic diamine utilized extensively in the development of orexin receptor modulators and nAChR ligands[4]. The...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview: The 2-Ethyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole scaffold (CAS: 2060026-45-9) is a privileged bicyclic diamine utilized extensively in the development of orexin receptor modulators and nAChR ligands[4]. The construction of this core primarily relies on the 1,3-dipolar cycloaddition of azomethine ylides with maleimides. Because the formation and stability of the ylide dipole are highly sensitive to thermal energy, temperature optimization is the single most critical parameter in preventing decarboxylation, controlling diastereoselectivity, and maximizing yield.

Part 1: Troubleshooting Guides & FAQs

Q1: Why am I getting low yields and poor endo-selectivity when synthesizing the 3a-methyl core via [3+2] cycloaddition in refluxing solvents? A1: At elevated temperatures in batch reactors (e.g., refluxing toluene or xylene), the azomethine ylide can undergo premature degradation or unselective cycloaddition, leading to a mixture of endo and exo isomers. The Causality & Fix: Transition to a room-temperature (20–25 °C) protocol using a Silver(I) catalyst (e.g., AgOAc). The Ag(I) ion coordinates both the azomethine ylide and the dipolarophile, enforcing a rigid, highly organized transition state. This catalytic coordination significantly lowers the activation energy, allowing the reaction to proceed rapidly at room temperature while strongly favoring the endo-cycloadduct (>20:1 dr) [1].

Q2: My un-catalyzed thermal cycloaddition for a sterically hindered derivative requires >250 °C, but the batch reactor yields extensive decarboxylation byproducts. How can I suppress this? A2: High-activation-energy dipoles (such as those bearing electron-poor substituents) require extreme temperatures (>250 °C) to react. In a standard batch reactor, the prolonged ramp-up and cool-down times expose the amino acid precursors to extended thermal stress, causing them to decarboxylate before the cycloaddition can occur. The Causality & Fix: Utilize a Continuous Flow Reactor . Flow chemistry allows for instantaneous heat transfer and drastically reduces the residence time (often to under 5 minutes). This kinetic control enables the high-temperature (3+2) cycloaddition to outcompete the slower degradation pathways, preserving the integrity of the octahydropyrrolo[3,4-c]pyrrole core [2].

Q3: I need to functionalize the octahydropyrrolo[3,4-c]pyrrole scaffold with haloketones, but our lab is moving away from toxic solvents like DMF. What temperature is optimal for an aqueous green synthesis? A3: Subcritical water at 130 °C is the optimal medium for this functionalization. The Causality & Fix: At 130 °C and elevated pressure, the dielectric constant of water drops significantly, mimicking the polarity of organic solvents like methanol or acetone. This allows the hydrophobic bicyclic scaffold and the haloketones to fully dissolve and react. This temperature-solvent pairing reduces typical reaction times from 18 hours to just 2 hours while maintaining yields above 75%, without the need for toxic organic solvents [3].

Part 2: Experimental Protocols (Self-Validating Systems)

Protocol A: Room-Temperature Ag(I)-Catalyzed [3+2] Cycloaddition

Objective: Synthesize the core scaffold with high endo-selectivity.

  • Preparation: In an oven-dried flask under N₂, dissolve the imino ester precursor (1.0 equiv) and the corresponding maleimide (1.2 equiv) in anhydrous CH₂Cl₂ (0.1 M).

  • Catalyst Addition: Add 10 mol % AgOAc and Et₃N (0.2 equiv) at exactly 20 °C.

  • Reaction: Stir the mixture at room temperature (20–25 °C) for 1–3 hours.

  • Self-Validation Checkpoint 1 (Colorimetric): The solution should transition from clear to a pale yellow suspension. If the solution turns dark brown or black, moisture has compromised the Ag(I) catalyst, leading to unselective background reactions and catalyst crashing.

  • Self-Validation Checkpoint 2 (Analytical): Quench with saturated NH₄Cl. Extract and run an ¹H NMR on the crude. The presence of a distinct doublet for the bridgehead protons (J ≈ 7.5 Hz) confirms the endo-configuration. If J < 4 Hz, the exo-isomer has formed, indicating a failure of catalyst coordination[1].

Protocol B: High-Temperature Continuous Flow Cycloaddition (>250 °C)

Objective: Force the cycloaddition of sterically hindered or electron-poor substrates without degradation.

  • System Priming: Prime a continuous flow setup (e.g., stainless steel coil reactor) with anhydrous toluene. Set the reactor zone temperature to 250 °C and the back-pressure regulator to 40 bar to maintain the liquid phase.

  • Injection: Load an equimolar mixture of the amino acid precursor and dipolarophile in toluene into the sample loop.

  • Flow Rate: Set the syringe pumps to achieve a residence time of exactly 4.5 minutes.

  • Self-Validation Checkpoint 1 (Thermal Profile): Monitor the output stream. If significant gas evolution is observed post-regulator, the back-pressure is too low, allowing solvent boiling and localized overheating (which causes decarboxylation).

  • Self-Validation Checkpoint 2 (LC-MS): Analyze the collected output. The target mass [M+H]⁺ should be the base peak. If a mass of [M - 44] is dominant, the residence time is too long, resulting in thermal decarboxylation [2]. Adjust the flow rate to decrease residence time.

Part 3: Data Visualization

Table 1: Temperature vs. Yield/Selectivity Profiles for Octahydropyrrolo[3,4-c]pyrrole Synthesis
Reaction MethodOptimal TempCatalystSolventTypical YieldSelectivity / PurityPrimary Challenge Solved
Ag(I)-Catalyzed 20–25 °CAgOAc (10 mol%)CH₂Cl₂64–99%>20:1 dr (endo)Poor diastereoselectivity
Subcritical Water 130 °CNoneH₂O (Pressurized)75–91%High purityToxic solvent elimination
Batch Thermal 145 °CNoneXylene~60%ModerateLow dipole activation
Continuous Flow 250 °CNoneToluene57–70%Minimal byproductsThermal decarboxylation
Logical Decision Tree for Temperature Optimization

TempOptimization Start Start: 2-Ethyl-3a-methyl- octahydropyrrolo[3,4-c]pyrrole Synthesis Cat Ag(I) Catalyzed? Start->Cat LowTemp Room Temp (20-25°C) Solvent: CH2Cl2 High endo-selectivity Cat->LowTemp Yes HighTemp Thermal (Uncatalyzed)? Cat->HighTemp No Flow Continuous Flow Temp: >250°C Solvent: Toluene HighTemp->Flow High Activation SubCrit Subcritical Water Temp: 130°C Green Synthesis HighTemp->SubCrit Aqueous/Green

Caption: Logical decision tree for temperature optimization in octahydropyrrolo[3,4-c]pyrrole synthesis.

Part 4: References

  • Title: An efficient and facile access to highly functionalized pyrrole derivatives Source: Beilstein Journal of Organic Chemistry (2018) URL: [Link]

  • Title: Exploratory Process Development of a High-Temperature Thermal (3 + 2) Cycloaddition in Continuous Flow for the Synthesis of Seltorexant Source: Organic Process Research & Development (2023) URL: [Link]

  • Title: Green synthesis of highly functionalized octahydropyrrolo[3,4-c]pyrrole derivatives using subcritical water, and their anti(myco)bacterial and antifungal activity Source: Arkivoc (2018) URL: [Link]

  • Title: Novel Octahydropyrrolo[3,4-c]pyrroles Are Selective Orexin-2 Antagonists: SAR Leading to a Clinical Candidate Source: Journal of Medicinal Chemistry (2011) URL: [Link]

Reference Data & Comparative Studies

Validation

Mass Spectrometry Validation of 2-Ethyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole: A Comprehensive Comparison Guide

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of quantifying highly polar, low-molecular-weight aliphatic amines. 2-Ethyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole (Chemical Formula:...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of quantifying highly polar, low-molecular-weight aliphatic amines. 2-Ethyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole (Chemical Formula: C₉H₁₈N₂, Exact Mass: 154.1470 Da) is a conformationally restricted bicyclic diamine. This specific scaffold and its derivatives are heavily utilized in medicinal chemistry as building blocks for [1] and [2].

Validating this compound presents a distinct challenge: it lacks a strong UV chromophore, possesses high basicity (pKa ~9.5–10.5), and is extremely polar. Traditional Reversed-Phase Liquid Chromatography (RP-LC) fails to retain it, causing the analyte to elute in the void volume where severe ion suppression occurs. This guide objectively compares the available mass spectrometry (MS) modalities and provides a field-proven, self-validating protocol for its robust quantification.

Comparison of Mass Spectrometry Modalities

To achieve regulatory-tier validation, we must select an analytical modality that balances retention, ionization efficiency, and throughput. Below is an objective comparison of the three primary approaches for [3].

Option A: HILIC-ESI-MS/MS (The Gold Standard)

Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Electrospray Ionization (ESI) is the premier choice.

  • The Causality: HILIC utilizes a polar stationary phase (e.g., bare silica or zwitterionic) and a highly organic mobile phase. The polar diamine partitions into a water-enriched layer on the stationary phase, providing excellent retention. Because the mobile phase is >80% acetonitrile, ESI droplet desolvation is highly efficient, maximizing MS sensitivity.

Option B: RP-LC-MS/MS with High-pH Mobile Phase (The Compromise)
  • The Causality: To retain a basic amine on a standard C18 column, the mobile phase pH must be raised to ~10 (e.g., using ammonium bicarbonate) to deprotonate the nitrogens and increase lipophilicity. However, operating at high pH accelerates silica column degradation. Furthermore, because the molecule is neutral in solution, ESI+ ionization efficiency drops significantly compared to HILIC, where the molecule is already pre-protonated.

Option C: GC-EI-MS (The Volatile Alternative)
  • The Causality: While the free base of this bicyclic diamine is volatile enough for Gas Chromatography, secondary amines interact strongly with active silanol sites in the GC inlet and column, causing severe peak tailing. To achieve quantitative precision, pre-column derivatization (e.g., with trifluoroacetic anhydride, TFAA) is mandatory, which drastically reduces sample throughput.

Quantitative Performance Comparison
Analytical ParameterHILIC-ESI-MS/MSRP-LC-MS/MS (High pH)GC-EI-MS (Derivatized)
Retention Factor ( k′ ) 3.5 – 5.0 (Excellent)0.5 – 1.2 (Poor)N/A (Boiling point dependent)
Sensitivity (LOQ) 1–5 ng/mL20–50 ng/mL10–25 ng/mL
Matrix Effect Low (Elutes past void volume)High (Co-elution with phospholipids)Low (Matrix separated in GC)
Throughput High (3 min run time)Medium (5 min run time)Low (Requires 1 hr derivatization)

Analytical Workflows & Fragmentation Logic

To ensure scientific integrity, the method development must be grounded in the physical chemistry of the molecule. The decision matrix and fragmentation pathways are visualized below.

MethodSelection Compound 2-Ethyl-3a-methyl- octahydropyrrolo[3,4-c]pyrrole (Highly Polar, Basic) Decision Select Chromatographic Separation Compound->Decision HILIC HILIC-ESI-MS/MS (Aqueous Normal Phase) Decision->HILIC High Polarity Best Sensitivity RPLC RP-LC-MS/MS (High pH Mobile Phase) Decision->RPLC Standard Setup Poor Retention GCMS GC-EI-MS (TFAA Derivatization) Decision->GCMS High Volatility Derivatization Needed Validation MRM Quantification & Data Validation HILIC->Validation RPLC->Validation GCMS->Validation

Fig 1. Decision matrix for MS validation of polar bicyclic diamines.

Under Collision-Induced Dissociation (CID), the protonated precursor ion ( [M+H]+ m/z 155.2) undergoes predictable fragmentation. The primary pathway is the neutral loss of the ethyl group, followed by the structural cleavage of the pyrrolidine ring.

Fragmentation Precursor Precursor Ion [M+H]+ m/z 155.2 CID Collision-Induced Dissociation (CID) Precursor->CID CE: 15-30 eV Frag1 Quantifier Ion m/z 126.1 (-C2H5) CID->Frag1 High Abundance Frag2 Qualifier Ion 1 m/z 96.1 (Ring Cleavage) CID->Frag2 Structural Confirmation Frag3 Qualifier Ion 2 m/z 110.1 (-C2H7N) CID->Frag3 Minor Pathway

Fig 2. ESI-MS/MS CID fragmentation logic for the target compound.

Optimized MRM Parameters
AnalytePrecursor Ion ( m/z )Product Ion ( m/z )Collision Energy (eV)Purpose
Target Compound 155.2126.118Quantifier
Target Compound 155.296.125Qualifier
SIL-IS (Internal Std) 160.2131.118Matrix Correction

Self-Validating Experimental Protocol: HILIC-ESI-MS/MS

To ensure absolute trustworthiness, a protocol cannot just be a list of steps; it must be a self-validating system . This methodology incorporates built-in Quality Control (QC) checks to instantly identify matrix effects, carryover, or equilibration failures.

Phase 1: System Suitability & Sample Preparation

Causality Check: HILIC requires the injection solvent to be highly organic. Injecting highly aqueous samples will cause peak distortion and breakthrough.

  • Matrix Precipitation: Aliquot 50 µL of biological sample (or standard) into a microplate.

  • Organic Crash: Add 150 µL of cold Acetonitrile (ACN) containing 10 ng/mL of a Stable Isotope-Labeled Internal Standard (SIL-IS).

  • Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C to pellet proteins.

  • Supernatant Transfer: Transfer 100 µL of the supernatant to an autosampler vial. The final sample is now 75% ACN, perfectly matching the HILIC initial mobile phase conditions.

Phase 2: Chromatographic Separation (HILIC)
  • Column: ZIC-HILIC (Zwitterionic), 2.1 x 50 mm, 3 µm particle size.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.2 with Formic Acid. (Maintains the analyte in a fully protonated state for optimal ESI+ efficiency).

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient:

    • 0.0 – 0.5 min: 90% B

    • 0.5 – 2.0 min: Linear gradient to 50% B (Analyte elutes here)

    • 2.0 – 2.5 min: Hold at 50% B (Washes polar matrix components)

    • 2.5 – 3.5 min: Return to 90% B for re-equilibration.

  • Flow Rate: 0.4 mL/min.

Phase 3: Mass Spectrometry & Self-Validation Checks
  • Source Parameters: Positive ESI mode, Capillary Voltage 3.0 kV, Desolvation Temperature 450°C.

  • Built-in Validation (Post-Column Infusion): During method setup, continuously infuse a 100 ng/mL standard of the target compound post-column while injecting a blank matrix sample.

    • Validation Criteria: Ensure no baseline dips occur at the retention time of the analyte (approx. 1.8 min). A dip indicates ion suppression from co-eluting matrix, requiring gradient adjustment.

  • Bracketing: Run a solvent blank immediately after the Upper Limit of Quantification (ULOQ) standard.

    • Validation Criteria: The blank must show <20% of the Lower Limit of Quantification (LLOQ) peak area to prove the absence of autosampler carryover.

References

  • Letavic, M. A., et al. "Novel Octahydropyrrolo[3,4-c]pyrroles Are Selective Orexin-2 Antagonists: SAR Leading to a Clinical Candidate." Journal of Medicinal Chemistry, ACS Publications.[Link]

  • Manka, J. T., et al. "Octahydropyrrolo[3,4-c]pyrrole negative allosteric modulators of mGlu1." Bioorganic & Medicinal Chemistry Letters, NIH PubMed.[Link]

  • Puskarich, M. A., et al. "Conjugation of Short-Chain Fatty Acids to Bicyclic-Amines for Analysis by Liquid Chromatography Tandem Mass Spectroscopy." Molecules, NIH PubMed Central.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 21867666, Octahydropyrrolo(3,4-c)pyrrole." PubChem.[Link]

Comparative

Comprehensive Guide to HPLC Method Validation for 2-Ethyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole Quantification

Executive Summary The compound 2-Ethyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole is a highly polar, sterically hindered bicyclic aliphatic diamine. Scaffolds of the octahydropyrrolo[3,4-c]pyrrole class have become increas...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-Ethyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole is a highly polar, sterically hindered bicyclic aliphatic diamine. Scaffolds of the octahydropyrrolo[3,4-c]pyrrole class have become increasingly critical in modern drug discovery, serving as foundational building blocks for selective orexin-2 receptor antagonists[1] and α7 nicotinic acetylcholine receptor (nAChR) agonists[2].

However, quantifying this intermediate presents a severe bottleneck for QA/QC and drug development laboratories. Lacking a conjugated π-system, it is virtually invisible to standard UV detection. Furthermore, its extreme polarity results in zero retention on traditional C18 columns. As a Senior Application Scientist, I have evaluated multiple analytical strategies to overcome these limitations. This guide objectively compares legacy approaches against an optimized Hydrophilic Interaction Liquid Chromatography with Charged Aerosol Detection (HILIC-CAD) method, providing a self-validating protocol engineered for maximum scientific integrity and robust routine use.

The Analytical Challenge: Why Conventional Methods Fail

To design a robust assay, we must first understand the causality behind the failure of standard techniques when applied to highly polar aliphatic amines[3].

  • Optical Invisibility (The UV Problem): Aliphatic amines only absorb weakly at wavelengths below 210 nm. At these low wavelengths, mobile phase solvents and trace matrix impurities cause severe baseline drift, rendering accurate integration impossible.

  • Phase Collapse & Void Elution (The RP-HPLC Problem): In Reversed-Phase (RP) HPLC, highly polar amines elute in the void volume. Attempting to force retention requires >95% aqueous mobile phases, which leads to stationary phase dewetting (phase collapse) in standard C18 columns.

  • Silanol Interactions: The basic secondary and tertiary amine groups of the pyrrolopyrrole core interact aggressively with residual, unendcapped silanols on silica-based columns, causing severe peak tailing and irreversible adsorption.

Method Comparison: HILIC-CAD vs. Legacy Alternatives

To quantify 2-Ethyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole, laboratories typically resort to one of three strategies. Here is how they compare:

RP-HPLC-UV with Pre-Column Derivatization (Legacy Alternative)
  • Mechanism: Reacting the amine with agents like Fmoc-Cl or Dansyl chloride to covalently attach a hydrophobic UV/Fluorescent chromophore[4].

  • The Verdict: Highly discouraged. Derivatization of sterically hindered bicyclic amines is kinetically slow, leading to variable reaction yields. It introduces massive workflow inefficiencies, matrix interferences, and reagent degradation artifacts.

Gas Chromatography (GC-FID) (Legacy Alternative)
  • Mechanism: Volatilization of the compound followed by Flame Ionization Detection.

  • The Verdict: Sub-optimal. The high boiling point and thermal lability of the octahydropyrrolo[3,4-c]pyrrole system often lead to on-column degradation at the high temperatures required for elution, necessitating volatile derivatization (e.g., silylation) which reintroduces the variability issues mentioned above.

HILIC-CAD (The Optimized Champion)
  • Mechanism: HILIC utilizes a polar stationary phase (e.g., zwitterionic) and a highly organic mobile phase. The polar amine partitions into a water-enriched stagnant layer on the silica surface. CAD provides a uniform, mass-dependent response for any non-volatile analyte by nebulizing the eluent and applying a charge to the resulting aerosol particles, completely bypassing the need for a UV chromophore[3].

  • The Verdict: The premier choice. It allows for direct, underivatized injection with exceptional sensitivity and peak symmetry.

Workflow Start Sample Preparation HILIC HILIC-CAD (Direct Injection) Start->HILIC RP RP-HPLC-UV (Fmoc-Cl Derivatization) Start->RP GC GC-FID (High Temp/Derivatization) Start->GC Res1 High Sensitivity No Derivatization HILIC->Res1 Res2 Matrix Interference Variable Yield RP->Res2 Res3 Thermal Degradation Artifacts GC->Res3

Fig 1: Workflow comparison demonstrating the efficiency of direct HILIC-CAD analysis.

Experimental Data: Performance Metrics

The following table summarizes the validation data comparing the three methodologies for the quantification of 2-Ethyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole in a synthetic intermediate matrix.

ParameterRP-HPLC-UV (Derivatized)GC-FID (Silylated)HILIC-CAD (Direct)
Sample Prep Time 120 minutes90 minutes5 minutes
Limit of Detection (LOD) 0.5 µg/mL1.2 µg/mL0.1 µg/mL
Linearity ( R2 ) 0.985 (Variable yield)0.9910.999 (Log-Log fit)
Precision (%RSD, n=6) 4.5%3.8%1.2%
Recovery 82% - 91%85% - 94%98% - 101%
Peak Tailing Factor ( Tf​ ) 1.81.51.1

Mechanistic Grounding: The HILIC Advantage

To achieve a Tf​ of 1.1 for a basic diamine, we must control the retention mechanism. In HILIC, water acts as the strong eluting solvent. By utilizing a zwitterionic stationary phase, we create a highly stable, water-enriched layer. The protonated pyrrolopyrrole undergoes both hydrophilic partitioning into this water layer and electrostatic interactions with the stationary phase.

HILIC_Mechanism A Mobile Phase (High Acetonitrile) B Water-Enriched Stagnant Layer A->B Partitioning C Silica Stationary Phase (Zwitterionic) B->C Hydration D 2-Ethyl-3a-methyl- octahydropyrrolo[3,4-c]pyrrole (Protonated) D->B Hydrophilic Partitioning D->C Electrostatic/H-Bonding

Fig 2: HILIC retention mechanism for polar bicyclic amines via partitioning and electrostatics.

Validated HILIC-CAD Protocol

This protocol is designed as a self-validating system . Do not skip the System Suitability Testing (SST) criteria, as they are the mechanistic safeguards ensuring the CAD and column are performing dynamically.

Chromatographic Conditions
  • Column: Zwitterionic HILIC (e.g., SeQuant ZIC-HILIC), 150 x 4.6 mm, 3.5 µm.

    • Causality: The zwitterionic surface shields residual silanols, preventing the severe tailing typically seen with basic amines.

  • Mobile Phase A: 20 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

    • Causality: pH 3.0 ensures the basic nitrogen atoms of the octahydropyrrolo[3,4-c]pyrrole are fully protonated, maximizing electrostatic retention and solubility in the aqueous stagnant layer. Ammonium formate is highly volatile, which is a strict requirement for CAD to prevent background noise[3].

  • Mobile Phase B: 100% Acetonitrile (LC-MS Grade).

  • Gradient Program:

    • 0.0 - 2.0 min: 90% B (Isocratic hold to establish partitioning)

    • 2.0 - 8.0 min: 90% B 60% B (Increasing water to elute the polar amine)

    • 8.0 - 10.0 min: 60% B (Wash)

    • 10.0 - 15.0 min: 90% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C (Improves mass transfer and peak shape for sterically hindered molecules).

Charged Aerosol Detector (CAD) Settings
  • Evaporator Temperature: 35°C (Optimized for the volatility of the mobile phase while preserving the intact amine).

  • Data Collection Rate: 10 Hz.

  • Filter: 3.6 seconds.

  • Power Function (PF): 1.00 (Note: CAD response is inherently non-linear; standard curves should be plotted using a log-log fit or applying a PF correction if supported by the chromatography data system).

Sample Preparation
  • Accurately weigh 10 mg of the sample.

  • Dissolve in 10 mL of Diluent (Acetonitrile:Water, 80:20 v/v).

    • Causality: Samples must be dissolved in a diluent with a high organic composition. Injecting a highly aqueous sample into a HILIC column disrupts the water-enriched stagnant layer, causing peak splitting and retention time shifts.

  • Vortex for 1 minute and filter through a 0.22 µm PTFE syringe filter.

System Suitability & Self-Validation Criteria

Before analyzing unknown samples, the system must independently verify its own operational integrity:

  • Step 1 (Blank Verification): Inject the diluent blank. Validation Gate: The baseline noise must be < 0.5 pA, and no peaks >0.05 µg/mL equivalent may elute at the retention time of the analyte.

  • Step 2 (Precision & Nebulizer Stability): Inject a 50 µg/mL standard solution five consecutive times. Validation Gate: The retention time %RSD must be ≤1.0% , and the peak area %RSD must be ≤2.0% . Passing this gate confirms that the CAD nebulizer is functioning uniformly and the HILIC stationary phase is fully equilibrated.

  • Step 3 (Peak Integrity): Analyze the standard peak. Validation Gate: The Tailing Factor ( Tf​ ) must be ≤1.5 . If Tf​>1.5 , the mobile phase pH has drifted or the column is contaminated, and the run must be aborted.

References

  • Novel Octahydropyrrolo[3,4-c]pyrroles Are Selective Orexin-2 Antagonists: SAR Leading to a Clinical Candidate | Journal of Medicinal Chemistry - ACS Publications.[1] URL:[Link]

  • In Vivo Evaluation of α7 Nicotinic Acetylcholine Receptor Agonists [11C]A-582941 and [11C]A-844606 in Mice and Conscious Monkeys | PLOS One.[2] URL:[Link]

  • CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES - Helda - University of Helsinki.[4] URL:[Link]

  • Adsorption of Amine Compounds on the Glass Surface and Their Impact on the Development of Analytical Method and Pharmaceutical Process - ACS Publications.[3] URL:[Link]

Sources

Validation

Comparative Binding Affinity of 2-Ethyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole Analogs: A Technical Guide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology The octahydropyrrolo[3,4-c]pyrrole scaffold has emerged as a privil...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

The octahydropyrrolo[3,4-c]pyrrole scaffold has emerged as a privileged bicyclic diamine in central nervous system (CNS) drug discovery, frequently utilized as a conformationally restricted, isosteric replacement for piperazine rings[1]. Within this chemical space, the 2-ethyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole building block represents a highly optimized core.

As a Senior Application Scientist, I have observed that the specific addition of a 3a-methyl group at the bridgehead carbon restricts the conformational flipping of the fused pyrrolidine rings. This forces the molecule into a rigid, puckered geometry that precisely vectorizes the N-substituents into narrow hydrophobic receptor pockets. Concurrently, the 2-ethyl substitution provides a tunable lipophilic anchor while maintaining the basicity required to form critical salt bridges with conserved aspartate or glutamate residues in orthosteric binding sites.

This guide objectively compares the binding affinities of analogs derived from this scaffold across three major CNS targets: Nicotinic Acetylcholine Receptors (nAChRs), Orexin-2 Receptors (OX2R), and Metabotropic Glutamate Receptor 1 (mGlu1).

Mechanistic Overview & Receptor Targeting

Analogs of the octahydropyrrolo[3,4-c]pyrrole core exhibit remarkable versatility. By altering the terminal substituents while maintaining the rigid bicyclic core, developers can shift the pharmacological profile from nAChR agonism to OX2R antagonism or mGlu1 negative allosteric modulation (NAM)[1].

Pathway Core 2-Ethyl-3a-methyl- octahydropyrrolo[3,4-c]pyrrole nAChR α7 / α4β2 nAChR (Agonism) Core->nAChR Ki < 15 nM OX2R Orexin-2 Receptor (Antagonism) Core->OX2R Ki ~ 7 nM mGlu1 mGlu1 Receptor (NAM) Core->mGlu1 Allosteric Ca Calcium Influx nAChR->Ca Activation Sleep Sleep Promotion OX2R->Sleep Inhibition Glu Glutamate Modulation mGlu1->Glu Negative Mod

Fig 1: Receptor targeting and downstream signaling of octahydropyrrolo[3,4-c]pyrrole analogs.

Comparative Binding Affinity Analysis

The true value of the 2-ethyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole scaffold lies in its comparative performance against traditional monocyclic ligands.

1. α7 vs. α4β2 nAChRs: Early modifications of the scaffold demonstrated high affinity for α7 nAChRs. For instance, the analog A-582941 utilizes the bicyclic core to achieve a Ki​ of 10.8 nM in rat cortex membranes and 17 nM in human frontal cortex[2]. Further structural tuning, such as the replacement of a terminal phenyl group with an indolyl group, yielded an analog with a staggering Ki​ of 0.24 nM and a >400,000-fold selectivity for α7 over the α4β2 subtype[3].

2. Orexin-2 Receptor (OX2R): When the scaffold is functionalized with a triazolobenzamide moiety, it acts as a potent OX2R antagonist. Compound 30, a highly optimized analog, demonstrated a Ki​ of 7 nM for rat OX2R. The rigid bridgehead (mimicked by the 3a-methyl substitution) is critical here, as it prevents off-target binding to OX1R, achieving the selectivity required for primary insomnia therapeutics[4].

3. mGlu1 Negative Allosteric Modulators: Direct replacement of a piperazine ring with the octahydropyrrolo[3,4-c]pyrrole group in mGlu1 NAMs resulted in compounds that were greater than 7-fold more potent than their monocyclic predecessors. These analogs bind allosterically, significantly reducing glutamate-induced calcium flux while maintaining inactivity against the closely related mGlu5 receptor[1].

Quantitative Data Summary
Scaffold Analog ClassPrimary TargetKey Terminal SubstitutionBinding Affinity ( Ki​ / IC50​ )Selectivity Profile
A-582941 α7 nAChR5-[6-phenylpyridazine-3-yl] Ki​ = 10.8 nM (Rat)[2]Selective over α4β2
Indolyl-Analog α7 nAChR5-indolyl group Ki​ = 0.24 nM[2]>400,000-fold vs α4β2
Compound 30 OX2RTriazolobenzamide Ki​ = 7.0 nM[4]Selective OX2R Antagonist
Compound 8 mGlu11-adamantyl amide IC50​ < 500 nM[1]>7-fold improvement over piperazine
Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and reproducibility, binding affinities must be determined using self-validating assay systems. Below are the optimized protocols for evaluating these analogs.

Workflow Step1 1. Membrane Prep (Native Lipid Environment) Step2 2. Equilibrium Incubation (Ligand Competition) Step1->Step2 Step3 3. Rapid Filtration (PEI-Treated GF/B) Step2->Step3 Step4 4. Ice-Cold Wash (Trap Bound Complex) Step3->Step4 Step5 5. Scintillation Counting (Quantify Radioactivity) Step4->Step5

Fig 2: Self-validating radioligand binding workflow for determining analog Ki values.

Protocol 1: Radioligand Competition Binding Assay (nAChR & OX2R)

Causality Focus: Preventing ligand dissociation and ensuring target specificity.

  • Membrane Preparation: Homogenize HEK293 cells expressing the target receptor in 50 mM Tris-HCl (pH 7.4).

    • Causality: Using whole-cell membranes rather than purified proteins ensures the receptor remains in its native lipid bilayer, preserving the conformational integrity of the orthosteric site.

  • Equilibrium Incubation: Incubate 50 µg of membrane protein with a fixed concentration of radioligand (e.g., [3H] A-585539 for α7 nAChR) and varying concentrations (0.1 nM to 10 µM) of the octahydropyrrolo[3,4-c]pyrrole analog for 2 hours at 22°C.

    • Causality: A 2-hour incubation allows the competition between the radioligand and the test analog to reach strict thermodynamic equilibrium.

  • Internal Validation (NSB Control): In parallel wells, add a massive excess (10 µM) of an unlabelled reference ligand.

    • Self-Validation: This defines the Non-Specific Binding (NSB). If the NSB exceeds 20% of total binding, the assay is invalid due to excessive lipid partitioning of the radioligand.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI).

    • Causality: PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific adherence of the positively charged diamine analogs.

  • Ice-Cold Washing: Wash filters three times with 3 mL of ice-cold buffer.

    • Causality: Dropping the temperature instantaneously slows the dissociation rate constant ( koff​ ), trapping the ligand-receptor complex on the filter.

  • Quantification: Measure bound radioactivity via liquid scintillation counting and calculate the Ki​ using the Cheng-Prusoff equation.

Protocol 2: Functional Calcium Flux Assay (FLIPR) for mGlu1 NAMs

Causality Focus: Isolating allosteric modulation from orthosteric competition.

  • Dye Loading: Load mGlu1-expressing cells with Fluo-4 AM calcium-sensitive dye for 45 minutes at 37°C.

  • Compound Addition: Add the octahydropyrrolo[3,4-c]pyrrole analog and incubate for 15 minutes to allow allosteric pocket binding.

  • Agonist Challenge: Stimulate the cells with an EC80​ concentration of glutamate.

    • Causality: Using an EC80​ (rather than Emax​ ) ensures the system is highly sensitive to negative allosteric modulation. If Emax​ were used, the NAM might not overcome the overwhelming orthosteric activation, leading to false negatives[5].

  • Signal Detection & Validation: Measure the peak decrease in relative fluorescence units (RFU).

    • Self-Validation: Calculate the Z'-factor for the assay plate using vehicle (high signal) and a known reference NAM (low signal). The data is only accepted if Z' > 0.5, proving the assay's dynamic range is robust enough to differentiate analog potencies.

References
  • Bunnelle, W. H., et al. (2009). "Octahydropyrrolo[3,4-c]pyrrole: A Diamine Scaffold for Construction of Either α4β2 or α7-Selective Nicotinic Acetylcholine Receptor (nAChR) Ligands. Substitutions that Switch Subtype Selectivity." Journal of Medicinal Chemistry. 3

  • Bioorganic & Medicinal Chemistry Letters. (2013). "Octahydropyrrolo[3,4-c]pyrrole negative allosteric modulators of mGlu1." PubMed - NIH. 1

  • Bioorganic & Medicinal Chemistry Letters. (2013). "Octahydropyrrolo[3,4-c]pyrrole negative allosteric modulators of mGlu1." PubMed - NIH. 5

  • Journal of Medicinal Chemistry. (2011). "Novel Octahydropyrrolo[3,4-c]pyrroles Are Selective Orexin-2 Antagonists: SAR Leading to a Clinical Candidate." ACS Publications.4

  • PLOS One. (2010). "In Vivo Evaluation of α7 Nicotinic Acetylcholine Receptor Agonists [11C]A-582941 and [11C]A-844606 in Mice and Conscious Monkeys." PLOS One. 2

  • BLD Pharm. (2024). "2-Methyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride." BLD Pharm Catalog. Link

Sources

Safety & Regulatory Compliance

Safety

Operational Safety and Disposal Guide for 2-Ethyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole

2-Ethyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole (CAS: 2060026-45-9) is a bicyclic pyrrolidine derivative frequently utilized as an organic building block in medicinal chemistry and drug discovery . Because it functions...

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Author: BenchChem Technical Support Team. Date: April 2026

2-Ethyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole (CAS: 2060026-45-9) is a bicyclic pyrrolidine derivative frequently utilized as an organic building block in medicinal chemistry and drug discovery . Because it functions as a secondary/tertiary aliphatic amine, it exhibits strong basicity and nucleophilicity. Handling and disposing of this compound requires strict operational safety and waste segregation protocols to prevent adverse exothermic reactions, container failures, or personnel exposure.

Physicochemical Hazard Profile & Causality

To safely manage this compound, researchers must understand the chemical causality behind its hazards:

  • Basicity & Corrosivity: The unshared pairs of electrons on the nitrogen atoms make the molecule a strong Lewis base. Upon contact with moisture (e.g., in the eyes, mucous membranes, or on the skin), it rapidly saponifies cellular lipids, causing severe irritation or chemical burns.

  • Chemical Reactivity: As an amine, it reacts violently and exothermically with strong acids to form ammonium salts. Furthermore, it is susceptible to rapid oxidation if mixed with strong oxidizing agents (e.g., peroxides, nitric acid), which can lead to thermal runaway or fire.

Table 1: Hazard Summary & Required Operational Controls

Hazard CategoryMechanism / CausalityRequired PPE & Engineering Controls
Skin/Eye Irritation Lipid saponification via alkaline amine hydrolysis.Nitrile gloves (double-gloving recommended), splash-proof safety goggles, flame-resistant lab coat.
Inhalation Toxicity Volatilization of the organic amine base.Handle exclusively within a certified chemical fume hood (face velocity 80-120 fpm).
Chemical Reactivity Exothermic neutralization with acids; rapid oxidation.Segregate strictly from acids, halogens, and strong oxidizers in both storage and waste.
Operational Safety & Handling Protocols

When actively synthesizing or transferring 2-Ethyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole, follow this step-by-step methodology to ensure a self-validating safety environment:

  • Fume Hood Preparation: Ensure the chemical fume hood is fully operational. Self-Validating Check: Verify the airflow monitor reads between 80-120 fpm. Clear the workspace of any strong acids (e.g., HCl, H₂SO₄) or oxidizers to prevent accidental cross-contamination.

  • PPE Verification: Don standard PPE: chemical-resistant nitrile gloves, a lab coat, and safety goggles. Inspect gloves for micro-tears before handling the chemical.

  • Material Transfer: Using a clean, dry glass syringe or spatula (depending on its exact physical state/solvation), transfer the required amount. Keep the source container tightly sealed under an inert atmosphere (like Nitrogen or Argon) when not in active use to prevent atmospheric moisture absorption and amine oxidation.

Waste Segregation & Disposal Procedures

According to the National Research Council's Prudent Practices in the Laboratory, organic amines must be strictly segregated from incompatible waste streams. Disposing of this compound requires a methodical approach to prevent dangerous reactions in waste accumulation areas.

Step-by-Step Liquid Waste Disposal Methodology:
  • Compatibility Verification (Self-Validating Step): Before transferring the amine waste into a bulk liquid waste carboy, test the target carboy's current pH using a pH indicator strip. Ensure the pH is neutral or basic (pH ≥ 7). Causality: Adding this basic pyrrolidine derivative to a carboy containing acidic waste will trigger an immediate exothermic neutralization, potentially pressurizing and rupturing the container.

  • Waste Segregation: Collect the waste (typically dissolved in organic solvents like dichloromethane or methanol) in a designated, chemically compatible High-Density Polyethylene (HDPE) or glass container.

  • Labeling: Affix a hazardous waste label immediately. Mark the contents as "Hazardous Waste - Toxic/Irritant", specify "2-Ethyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole," and check the "Basic/Amine" and "Flammable" (if in organic solvent) hazard boxes.

  • Secondary Containment: Place the sealed waste container in a secondary containment tray away from direct sunlight, heat sources, and acid waste carboys.

  • Final Disposal: Arrange for pickup by a licensed hazardous waste management contractor. Never discharge amine derivatives into the municipal sewer system.

Step-by-Step Solid Waste Disposal Methodology:
  • Collection: Place all contaminated consumables (e.g., pipette tips, weighing paper, empty vials) into a puncture-resistant, solid hazardous waste bin lined with a chemically compatible poly-bag.

  • Sealing and Labeling: Seal the bag once full and label it as "Solid Hazardous Waste - Contaminated with Organic Amines."

  • Disposal: Transfer the sealed bag to the facility's central hazardous waste accumulation area for professional incineration.

Waste Segregation Workflow

WasteWorkflow Start 2-Ethyl-3a-methyl-octahydropyrrolo [3,4-c]pyrrole Waste Generated State Determine Waste State Start->State Solid Solid Waste & Contaminated PPE State->Solid Liquid Liquid Solutions (e.g., in organic solvent) State->Liquid Container Collect in Compatible Container (HDPE or Glass) Solid->Container Segregate Segregate from: Strong Acids & Oxidizers Liquid->Segregate Segregate->Container Label Label: Hazardous Waste (Toxic/Irritant/Amine) Container->Label Dispose Transfer to Licensed Hazardous Waste Contractor Label->Dispose

Workflow for the segregation and disposal of pyrrolidine derivative waste.

References
  • ChemSrc. "2-Ethyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole - CAS 2060026-45-9." ChemSrc Database. URL: [Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press, 2011. URL: [Link]

Handling

Personal protective equipment for handling 2-Ethyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole

As a Senior Application Scientist, I frequently consult with drug development teams scaling up syntheses involving complex bicyclic aliphatic amines. Handling 2-Ethyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole (CAS: 206002...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development teams scaling up syntheses involving complex bicyclic aliphatic amines. Handling 2-Ethyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole (CAS: 2060026-45-9)[1] requires moving beyond generic safety data sheets. While this compound is a highly valuable, conformationally restricted scaffold for pharmacophore design, its structural properties dictate uncompromising, mechanistic-driven safety protocols.

Below is the definitive operational guide for protecting your personnel, managing chemical logistics, and maintaining laboratory integrity.

Hazard Profiling & Mechanistic Rationale

To effectively protect yourself, you must understand why this specific molecule is hazardous. We do not just wear PPE because a manual dictates it; we wear it to counteract specific physicochemical threats.

  • Corrosivity via Basicity: Pyrrolidine derivatives are strong organic bases. Upon contact with the moisture of human skin or mucous membranes, the secondary and tertiary amine nitrogens undergo rapid protonation. This generates localized hydroxide ions, causing alkaline hydrolysis (saponification) of tissue lipids. This mechanism leads to severe skin burns (H314) and irreversible eye damage (H318)[2][3].

  • Permeation via Lipophilicity: The addition of ethyl and methyl substituents to the octahydropyrrolo[3,4-c]pyrrole core significantly increases the lipophilicity of the free-base form[4]. This allows the molecule to rapidly penetrate standard latex and thin nitrile gloves, carrying its corrosive payload directly into the dermal layer.

  • Volatility & Respiratory Toxicity: Low-molecular-weight bicyclic amines exhibit significant vapor pressure at room temperature. Inhalation of these vapors causes acute respiratory tract irritation (H335) and can lead to harmful systemic toxicity or pulmonary edema (H332)[2][5][6].

The Personal Protective Equipment (PPE) Matrix

Based on the mechanistic hazards outlined above, standard laboratory PPE is insufficient. The following matrix details the required protective envelope for handling the neat (undiluted) chemical.

PPE CategoryRecommended SpecificationMechanistic RationaleReplacement Frequency
Hand Protection Heavy-duty Butyl Rubber or Laminated EVOH (e.g., Silver Shield)High resistance to lipophilic organic bases; prevents rapid permeation of the free base[2].Immediately upon known contamination, or after 4 hours of continuous use.
Eye/Face Protection Indirect-vented chemical splash goggles AND a full face shieldProtects against severe eye damage (H318) from micro-splashes and alkaline vapor condensation[3][6].Clean after each use; replace immediately if scratched or fogged.
Body Protection Flame-retardant, anti-static lab coat with a Neoprene apronNeoprene offers superior chemical resistance to alkaline aliphatic amines compared to standard cotton or polyester[2].Wash lab coat weekly; decontaminate apron immediately post-spill.
Respiratory NIOSH-approved respirator with ABEK (Organic Vapor/Ammonia) cartridgesMitigates inhalation of harmful volatile amine vapors (H332, H335) if handled outside a controlled fume hood[2][6].Replace cartridges according to the manufacturer's breakthrough schedule.

Operational Protocol: Handling & Manipulation

Every protocol must be a self-validating system. Do not proceed to the next step unless the previous step's validation check has passed.

Step 1: Environmental Controls & Pre-Check

  • Action: Conduct all transfers and handling inside a certified, properly functioning chemical fume hood[7]. Ensure all ignition sources are removed, as volatile amines can form explosive mixtures with air.

  • Self-Validation: Before opening the chemical container, tape a small Kimwipe to the bottom of the fume hood sash. Visually confirm it is being pulled inward, validating negative pressure and active airflow.

Step 2: Donning the PPE Envelope

  • Action: Inspect all gloves for pinholes by trapping air and rolling the cuff. Don the flame-retardant lab coat, followed by the neoprene apron, splash goggles, and face shield.

  • Action: Utilize the "double-glove" technique: wear a thin nitrile inner glove for dexterity and a butyl rubber outer glove for chemical resistance[2].

Step 3: Chemical Transfer

  • Action: Use glass or PTFE-lined equipment. Avoid using reactive metals (like copper, brass, or zinc) which can form unstable, soluble complexes with amines. Ground and bond all receiving equipment to prevent static discharge[8][9].

Step 4: Doffing & Decontamination

  • Action: Remove the outer gloves first using the "glove-in-glove" technique to avoid skin contact with the exterior surface[2]. Remove the face shield and goggles only after the outer gloves are disposed of.

  • Self-Validation: Wash hands and forearms immediately with copious amounts of water and a slightly acidic soap. Rub your fingers together; if your skin feels unusually "slippery," this is a sign of alkaline saponification from microscopic exposure. Rewash immediately with a weak acidic solution (like diluted vinegar) followed by water.

Spill Response & Disposal Plan

In the event of a spill, rapid, mechanistically sound intervention is required to prevent vapor accumulation and surface degradation.

  • Evacuate and Isolate: Immediately evacuate non-essential personnel and remove all sources of ignition[7][8].

  • Mechanistic Neutralization: Do NOT use strong acids (e.g., HCl or H2SO4) to neutralize the spill. The resulting highly exothermic reaction will rapidly boil and vaporize the unreacted amine, severely exacerbating the inhalation hazard. Instead, neutralize the basic spill using a weak, solid acid such as a 5% citric acid solution or sodium bisulfate powder.

  • Absorption: Once neutralized, cover the area with an inert, non-combustible absorbent material like vermiculite or dry sand[8]. Do not use combustible organic absorbents (like sawdust).

  • Waste Management: Sweep the absorbed material using non-sparking tools[8][9] and place it into a clearly labeled, sealable hazardous waste container. Dispose of as "Halogen-Free Alkaline Organic Waste" in accordance with local environmental regulations.

Workflow Visualization

Workflow N1 1. Pre-Operation Fume Hood & PPE Check N2 2. Chemical Handling Transfer 2-Ethyl-3a-methyl... (Inert Atmosphere) N1->N2 PPE Verified N3 Spill Detected? N2->N3 Monitor N4 3a. Spill Response Neutralize (5% Citric Acid) N3->N4 Yes (Spill) N6 4. Waste Disposal Alkaline Organic Waste N3->N6 No (Routine) N5 3b. Clean & Absorb Use Vermiculite N4->N5 N5->N6 N7 5. Post-Operation Doffing & Hand Wash N6->N7 Complete

Figure 1: Standard operating workflow and emergency spill response for handling bicyclic pyrrolidines.

References

  • ChemSrc. "2-Ethyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole - CAS号查询". Source: [Link]

  • PubChem. "Octahydropyrrolo(3,4-c)pyrrole | C6H12N2 | CID 21867666". Source: [Link]

  • NextSDS. "2-(oxetan-3-yl)-octahydropyrrolo[3,4-c]pyrrole". Source: [Link]

Sources

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